Tricyclo[4.3.1.13,8]undecan-3-ol
Description
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Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHBILAQZRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340544 | |
| Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-80-4 | |
| Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tricyclo[4.3.1.1³,⁸]undecan-3-ol (3-Homoadamantanol)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Allure of the Homoadamantane Scaffold
The adamantane cage, a rigid and lipophilic hydrocarbon framework, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has been successfully incorporated into numerous approved drugs, demonstrating its profound impact on pharmacokinetics and pharmacodynamics.[1] Expanding upon this structural motif, the homologated adamantane, Tricyclo[4.3.1.1³,⁸]undecane, or homoadamantane, offers an enlarged and subtly modified architecture for probing biological targets. This guide focuses on a key derivative of this scaffold, Tricyclo[4.3.1.1³,⁸]undecan-3-ol (also known as 3-homoadamantanol), providing an in-depth exploration of its synthesis, characterization, and potential applications in drug discovery. The strategic placement of a hydroxyl group on the homoadamantane framework provides a crucial vector for further functionalization, making it a valuable building block for the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
Tricyclo[4.3.1.1³,⁸]undecan-3-ol is a white solid at room temperature. Its rigid, cage-like structure imparts a high degree of lipophilicity, a property often exploited in drug design to enhance membrane permeability and target engagement within hydrophobic pockets.
| Property | Value | Source |
| CAS Number | 14504-80-4 | [2] |
| Molecular Formula | C₁₁H₁₈O | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| Alternate Name | 3-Homoadamantanol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm), characteristic of the rigid cage structure. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a distinct signal at a downfield-shifted position.
-
¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, fewer than 11 signals may be observed. The carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded, appearing in the range of 60-80 ppm. The remaining carbon signals would reside in the aliphatic region (20-50 ppm).[4]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the parent hydrocarbon, homoadamantane, shows a prominent molecular ion peak (M⁺) and a fragmentation pattern dominated by the loss of alkyl fragments.[3] For Tricyclo[4.3.1.1³,⁸]undecan-3-ol, the mass spectrum would be expected to show a molecular ion peak at m/z 166, with subsequent fragmentation involving the loss of water (M-18) and other characteristic alkyl fragments.
Synthesis of the Homoadamantane Core: A Strategic Overview
The synthesis of Tricyclo[4.3.1.1³,⁸]undecan-3-ol can be approached through several strategic routes, often leveraging the readily available adamantane framework or building the homoadamantane cage from acyclic precursors. A prevalent strategy involves the expansion of the adamantane ring system.
Ring Expansion from Adamantane Derivatives
A common and effective method for accessing the homoadamantane skeleton is through the diazomethane ring expansion of adamantanone. This reaction proceeds via a carbocation intermediate, which then rearranges to the larger ring system. Subsequent reduction of the resulting homoadamantanone yields the corresponding alcohol.
Another potential route, suggested by patent literature, involves the conversion of a tricyclo[4.3.1.1³,⁸]undecane carboxylic acid to its corresponding acid chloride.[5][6] Treatment of this acid chloride with a suitable reducing agent, or via a Grignard reaction followed by hydrolysis, would yield the desired alcohol.[6]
Below is a generalized workflow for the synthesis of Tricyclo[4.3.1.1³,⁸]undecan-3-ol, illustrating a plausible synthetic pathway.
Caption: Plausible synthetic workflow for Tricyclo[4.3.1.1³,⁸]undecan-3-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl chloride
-
To a stirred solution of Tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used in the next step without further purification.
Step 2: Reduction to Tricyclo[4.3.1.1³,⁸]undecan-3-ol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of LiAlH₄) under a nitrogen atmosphere at 0 °C.
-
Dissolve the crude Tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl chloride from Step 1 in anhydrous THF (10 mL/g) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Tricyclo[4.3.1.1³,⁸]undecan-3-ol.
Applications in Drug Discovery and Development
The homoadamantane scaffold, and by extension Tricyclo[4.3.1.1³,⁸]undecan-3-ol, holds significant promise in the field of drug discovery. The established biological activities of adamantane derivatives provide a strong rationale for exploring their homologated counterparts.
Antiviral Potential: Targeting the Influenza M2 Ion Channel
A primary area of interest for homoadamantane derivatives is in the development of antiviral agents, particularly against the influenza A virus. The adamantane derivatives amantadine and rimantadine were among the first effective antiviral drugs, functioning by blocking the M2 proton ion channel of the influenza A virus.[7][8] This channel is crucial for the uncoating of the virus within the host cell.[7]
Caption: Mechanism of action of adamantane/homoadamantane antivirals.
The emergence of drug-resistant strains of influenza A has necessitated the development of new M2 channel inhibitors. The slightly larger and more flexible homoadamantane scaffold of Tricyclo[4.3.1.1³,⁸]undecan-3-ol offers a novel template for designing inhibitors that may be effective against resistant strains. The hydroxyl group at the 3-position serves as a key attachment point for synthesizing a library of derivatives with varied substituents to probe the binding pocket of the M2 channel and optimize antiviral activity.[9]
Neuroprotective Agents and Other Therapeutic Areas
Beyond its antiviral potential, the adamantane scaffold is a key component of memantine, a drug used to treat Alzheimer's disease by acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The lipophilic nature of the adamantane cage is crucial for its interaction with the receptor channel. The homoadamantane framework of Tricyclo[4.3.1.1³,⁸]undecan-3-ol could be similarly exploited to develop novel neuroprotective agents.
Furthermore, adamantane derivatives have been investigated for a wide range of other therapeutic applications, including as antidiabetic, antibacterial, and anticancer agents.[1] The versatility of the homoadamantane scaffold, coupled with the reactive handle provided by the hydroxyl group in Tricyclo[4.3.1.1³,⁸]undecan-3-ol, makes it a highly attractive starting point for exploratory drug discovery programs in these and other disease areas.
Future Directions and Conclusion
Tricyclo[4.3.1.1³,⁸]undecan-3-ol represents a compelling, yet underexplored, building block in medicinal chemistry. Its structural relationship to the well-validated adamantane scaffold provides a strong foundation for its application in drug discovery. The key to unlocking its full potential lies in the systematic synthesis and biological evaluation of a diverse range of derivatives.
Future research should focus on:
-
Development of robust and scalable synthetic routes to Tricyclo[4.3.1.1³,⁸]undecan-3-ol and its derivatives.
-
Comprehensive biological screening of these derivatives against a panel of relevant targets, including influenza M2, NMDA receptors, and other targets implicated in diseases where adamantane derivatives have shown promise.
-
Structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective biological activity.
References
-
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). Russian Journal of Organic Chemistry, 37(7), 901-934. Available from: [Link]
-
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. Available from: [Link]
-
Tricyclo[4.3.1.1(3,8)]undecane. NIST Chemistry WebBook. Available from: [Link]
-
Rivera, A., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.1]undecane (TATU). Chemistry Central Journal, 5, 55. Available from: [Link]
-
Kolocouris, A., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902. Available from: [Link]
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Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). ResearchGate. Available from: [Link]
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Robinson, T. V., Taylor, D. K., & Tiekink, E. R. T. (2010). 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3′-ol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available from: [Link]
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Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294-1302. Available from: [Link]
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de Oliveira, D. N., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 275. Available from: [Link]
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Rearranged Homoadamantane-Type Polycyclic Polyprenylated Acylphloroglucinols from Hypericum pseudohenryi. (2023). Organic Letters. Available from: [Link]
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A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2011). Advanced Materials Research, 233-235, 1311-1314. Available from: [Link]
- Prager, J. H. (1967). U.S. Patent No. 3,352,912. Washington, DC: U.S. Patent and Trademark Office.
-
Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. Available from: [Link]
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Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Available from: [Link]
-
Smee, D. F., et al. (1974). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial Agents and Chemotherapy, 5(2), 161-166. Available from: [Link]
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Gobis, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2005. Available from: [Link]
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Tricyclo[4.3.1.1(3,8)]undecane, 1-methoxy-. PubChem. Available from: [Link]
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Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (1990). Il Farmaco; edizione scientifica, 45(11), 1163-1172. Available from: [Link]
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A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). Molbank, 2024(2), M1833. Available from: [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]
-
Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. (2011). Molecules, 16(12), 10134-10143. Available from: [Link]
-
Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.1]undecane (TATU). (2011). Chemistry Central Journal, 5, 55. Available from: [Link]
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3-Methyl-tricyclo[4.3.1.13,8]undecan-4-ol. MOLBASE. Available from: [Link]
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Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). Available from: [Link]
- Prager, J. H. (1967). United States Patent Office.
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Mass spectrometry fragmentation of Tricyclo[4.3.1.13,8]undecan-3-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tricyclo[4.3.1.13,8]undecan-3-ol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of Tricyclo[4.3.1.13,8]undecan-3-ol, a hydroxylated derivative of homoadamantane. Given the compound's intricate tricyclic caged structure and the diagnostic importance of its fragmentation pathways, this document serves as an essential resource for researchers in structural elucidation, medicinal chemistry, and materials science. We will explore the foundational principles governing its fragmentation, propose detailed mechanistic pathways based on established chemical logic and analogous structures, and provide a standardized protocol for experimental analysis. The guide synthesizes theoretical knowledge with practical insights to ensure both scientific rigor and field applicability for professionals in drug development and chemical analysis.
Introduction: The Structural Significance of Tricyclo[4.3.1.13,8]undecan-3-ol
Tricyclo[4.3.1.13,8]undecan-3-ol, a derivative of the homoadamantane (C11H18) carbon skeleton, presents a unique and highly rigid three-dimensional structure.[1] Its cage-like framework, an extension of the smaller adamantane (C10H16) system, imparts significant thermal and chemical stability. The placement of a hydroxyl group at the C-3 bridgehead position introduces a reactive site that profoundly influences its chemical properties and, critically for this guide, its behavior under mass spectrometric analysis.
Understanding the fragmentation of this molecule is not merely an academic exercise. Adamantane-based compounds are pivotal scaffolds in drug design, serving as lipophilic anchors in antivirals, receptor antagonists, and other therapeutic agents. Elucidating the structure of novel derivatives through mass spectrometry is a cornerstone of their development and quality control. This guide provides the in-depth knowledge required to interpret the mass spectra of this specific compound class with confidence.
The Engine of Analysis: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. The process can be distilled into three core stages:
-
Ionization: The gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion (M+•), which is a radical cation.
-
Fragmentation: The M+• possesses substantial excess internal energy, causing it to undergo a series of unimolecular decomposition reactions. This cascade of bond cleavages and rearrangements produces a set of smaller, stable fragment ions.
-
Detection: The positively charged ions are accelerated, separated based on their mass-to-charge ratio (m/z), and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular fingerprint.
The predictability of fragmentation pathways under standardized EI conditions is what allows for detailed structural inference.[2]
Proposed Fragmentation Pathways of Tricyclo[4.3.1.13,8]undecan-3-ol
The molecular formula of the target compound is C11H18O, with a molecular weight of 166.26 g/mol .[4]
The Molecular Ion (M+•)
Upon electron ionization, the formation of the molecular ion at m/z 166 is the primary event. Due to the inherent stability of the polycyclic cage, this peak is expected to be clearly visible in the spectrum.
Key Fragmentation Routes
The fragmentation of the molecular ion is dictated by the interplay between the hydroxyl functional group and the strained cage structure. Two major competing pathways are anticipated: elimination of water and complex cage rearrangements.
Pathway A: Dehydration (Loss of H₂O)
A hallmark fragmentation of cyclic alcohols is the facile elimination of a water molecule (18 Da).[5] This process is initiated by a hydrogen transfer to the oxygen atom, followed by the departure of H₂O.
-
M+• (m/z 166) → [M - H₂O]+• (m/z 148) + H₂O
This generates a radical cation at m/z 148 , corresponding to the homoadamantene framework. This ion will then fragment further in a manner characteristic of the hydrocarbon cage, likely involving the loss of small neutral alkenes like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) to yield fragments at m/z 120 and m/z 106 , respectively.
Pathway B: Radical Site-Initiated Rearrangement and Cleavage
The fragmentation of 1-adamantanol (a tertiary bridgehead alcohol like our target) is known to favor a radical site-initiated process over simple water loss.[3] This involves complex rearrangements of the cage structure prior to fragmentation. A similar, highly diagnostic pathway is proposed for Tricyclo[4.3.1.13,8]undecan-3-ol.
This mechanism involves hydrogen transfers and bond migrations, culminating in the expulsion of a neutral alkyl radical and the formation of a highly stable, resonance-stabilized cation. For 1-adamantanol (C10H16O), this leads to a base peak at m/z 95 via the loss of a C₃H₇• radical.[3]
For Tricyclo[4.3.1.13,8]undecan-3-ol (C11H18O), an analogous process is predicted to occur, involving the loss of a butyl radical (C₄H₉•, 57 Da) to form a stable oxonium ion, potentially the same protonated phenol-like structure observed for 1-adamantanol.
-
M+• (m/z 166) → [C₇H₇O]⁺ (m/z 107) + C₄H₁₁• (Incorrect - mass balance)
-
Corrected Proposal: M+• (m/z 166) → [C₇H₇O]⁺ (m/z 107) + C₄H₁₁• (Incorrect)
-
Refined Proposal: A more likely rearrangement leads to the loss of a C₄H₉• radical (57 Da), resulting in a prominent ion at m/z 109 . This fragment could correspond to a protonated methylphenol (cresol) structure, a highly stable species.
Pathway C: Formation of Aromatic Cations
The fragmentation of adamantane itself is characterized by the formation of stable aromatic ions.[6] This tendency is expected to persist in its derivatives. Key fragments would include:
-
m/z 107 ([C₈H₁₁]⁺): Protonated xylene or ethylbenzene isomers.
-
m/z 93 ([C₇H₉]⁺): Protonated toluene or dihydrotropylium ions.[6]
-
m/z 79 ([C₆H₇]⁺): The benzenium ion (protonated benzene).[6]
These fragments arise from extensive rearrangement and cleavage of the carbon skeleton following initial fragmentation events.
Fragmentation Scheme Visualization
The following diagram illustrates the proposed major fragmentation pathways originating from the molecular ion.
Caption: Proposed EI fragmentation pathways for Tricyclo[4.3.1.13,8]undecan-3-ol.
Summary of Key Spectral Features
The anticipated mass spectrum of Tricyclo[4.3.1.13,8]undecan-3-ol can be summarized by the following key ions.
| m/z Value | Proposed Formula | Identity/Origin | Significance |
| 166 | [C₁₁H₁₈O]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 148 | [C₁₁H₁₆]⁺• | Loss of H₂O | Characteristic of alcohols. |
| 109 | [C₇H₉O]⁺ | Rearrangement, loss of C₄H₉• | Diagnostic of bridgehead alcohol on a caged system. Likely base peak. |
| 107 | [C₈H₁₁]⁺ | Cage fragmentation | Indicates formation of stable aromatic cations. |
| 93 | [C₇H₉]⁺ | Cage fragmentation | Common fragment for adamantane-type structures. |
| 79 | [C₆H₇]⁺ | Cage fragmentation | Common fragment for adamantane-type structures. |
Experimental Protocol for EI-MS Analysis
To ensure the generation of a high-quality, reproducible mass spectrum, the following self-validating protocol should be employed.
Sample Preparation
-
Purity Confirmation: Ensure the analyte is of high purity (>95%), as confirmed by NMR or chromatography (GC, HPLC), to prevent spectral interference.
-
Sample Introduction:
-
For GC-MS (Recommended): Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
For Direct Insertion Probe: Place a small quantity of the solid sample (<<1 mg) into a clean capillary tube.
-
Instrumentation and Parameters
The following parameters are typical for a standard quadrupole or magnetic sector mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (Standard for library matching and reproducible fragmentation).
-
Ion Source Temperature: 230 °C (Ensures volatilization without thermal degradation).
-
GC Transfer Line Temperature (if applicable): 250 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay (for GC-MS): Set an appropriate delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.
Data Acquisition and Analysis
-
Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio. If using GC-MS, extract the spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Background Subtraction: Perform background subtraction to remove column bleed or residual air/water peaks.
-
Interpretation: Analyze the spectrum, identifying the molecular ion and key fragment peaks as outlined in Sections 3 and 4 of this guide.
Workflow Visualization
Caption: Standard workflow for the GC-EI-MS analysis of the target compound.
Conclusion
The mass spectrometry fragmentation of Tricyclo[4.3.1.13,8]undecan-3-ol is a predictable process governed by the fundamental principles of organic mass spectrometry. The key spectral features include a clear molecular ion at m/z 166, a significant fragment from water loss at m/z 148, and a series of diagnostic ions resulting from complex cage rearrangements and the formation of stable aromatic cations. The most structurally informative fragment is hypothesized to be at m/z 109, arising from a mechanism analogous to that of 1-adamantanol. By following the detailed experimental protocol and using the interpretive framework provided, researchers and drug development professionals can effectively use EI-MS to identify and characterize this important class of polycyclic compounds.
References
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
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ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]
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NIST. (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
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NIST. (n.d.). Tricyclo[4.3.1.1(3,8)]undecane. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
Verkerk, U. H., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(21), 2846-2852. [Link]
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van der Knaap, M. (2002). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository), University of Amsterdam. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Tricyclo[4.3.1.13,8]undecan-3-ol from Adamantane
Introduction
Adamantane, a perfectly symmetrical, strain-free tricyclic alkane (tricyclo[3.3.1.13,7]decane), has a unique and rigid cage-like structure that has made it a valuable scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for their therapeutic properties, including antiviral and hypoglycemic activities. Expanding the adamantane core by one carbon atom leads to the tricyclo[4.3.1.13,8]undecane skeleton, also known as homoadamantane.[2] This structural modification alters the lipophilicity, size, and electronic properties, offering new avenues for drug design and the development of novel materials.
This document provides a comprehensive guide to the multi-step synthesis of a homoadamantane-based alcohol starting from adamantane. The specified target molecule is tricyclo[4.3.1.13,8]undecan-3-ol. It is important to note that the 3-position in the homoadamantane ring system is a bridgehead carbon. While the synthesis of bridgehead alcohols is possible, it often requires specific strategies. A more common synthetic route starting from adamantane leads to substitution at other positions. This guide will therefore present a robust and well-documented pathway to synthesize tricyclo[4.3.1.13,8]undecan-4-ol , a closely related isomer, which is readily accessible from adamantane via a logical sequence of oxidation, ring expansion, and reduction. A discussion and proposed synthetic strategy for the bridgehead 3-ol isomer will also be provided to ensure comprehensive coverage of the topic.
The proposed primary synthetic route is a three-step process, designed for clarity, reproducibility, and a high degree of scientific integrity. Each step is detailed with theoretical principles, step-by-step protocols, and the necessary data for successful execution.
Overall Synthetic Workflow
The synthesis is logically divided into three main stages:
-
Oxidation: Selective oxidation of the adamantane backbone at a secondary carbon to yield 2-adamantanone.
-
Ring Expansion: A one-carbon ring expansion of 2-adamantanone to form the tricyclo[4.3.1.13,8]undecane (homoadamantane) skeleton, yielding homoadamantan-4-one.
-
Reduction: Chemoselective reduction of the ketone to the corresponding secondary alcohol, tricyclo[4.3.1.13,8]undecan-4-ol.
Caption: Proposed synthetic workflow from Adamantane to Tricyclo[4.3.1.13,8]undecan-4-ol.
Part 1: Synthesis of 2-Adamantanone from Adamantane
Principle and Rationale
The direct oxidation of a saturated hydrocarbon like adamantane is a challenging transformation. However, the unique structure of adamantane allows for regioselective functionalization. While the tertiary (bridgehead) carbons are sterically accessible, oxidation with concentrated sulfuric acid has been shown to selectively produce 2-adamantanone, the ketone at a secondary carbon.[1] The reaction proceeds through a complex mechanism likely involving hydride abstraction to form an adamantyl cation, followed by rearrangement and oxidation. The conditions must be carefully controlled to prevent over-oxidation or the formation of other isomers. Several methods have been reported, including catalytic oxidation with vanadium complexes[3] or direct oxidation with strong acids.[4][5] The following protocol is based on the robust and scalable sulfuric acid method.
Experimental Protocol: Sulfuric Acid-Mediated Oxidation
This protocol is adapted from established patent literature.[4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add adamantane (1.0 eq).
-
Reagent Addition: With vigorous stirring, carefully add concentrated (98%) sulfuric acid (approx. 10-15 eq by weight) to the flask. The addition may cause a slight exotherm.
-
Reaction Conditions: Heat the reaction mixture to 60-85°C. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS) until the starting adamantane and intermediate adamantanols are consumed.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide (NaOH) or another suitable base until the pH is alkaline (pH > 9). This step is highly exothermic and should be performed in an ice bath.
-
Isolation: The product, 2-adamantanone, can be isolated by steam distillation.[4] The distilled product is then filtered from the aqueous solution.
-
Extraction & Purification: The aqueous filtrate should be extracted with a suitable organic solvent (e.g., toluene, ethyl acetate) to recover any remaining product. The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by sublimation or recrystallization.
Data Summary: Reagents and Conditions
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| Adamantane | 136.24 | 10.0 g | 0.073 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | ~110 g (60 mL) | ~1.12 | Oxidizing Agent & Solvent |
| Ice | 18.02 | 500 g | - | Quenching |
| Sodium Hydroxide | 40.00 | As needed | - | Neutralizing Agent |
| Toluene | 92.14 | 3 x 50 mL | - | Extraction Solvent |
| Reaction Temperature: | 60-85°C | |||
| Reaction Time: | 4-8 hours (monitor for completion) | |||
| Expected Yield: | 57-78%[4] |
Part 2: Ring Expansion to Tricyclo[4.3.1.13,8]undecan-4-one
Principle and Rationale
The conversion of the adamantane skeleton to the homoadamantane system requires the insertion of a carbon atom into the ring structure. The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones. This reaction sequence involves the conversion of the ketone to an α-amino alcohol, followed by diazotization, which induces a rearrangement with concomitant loss of nitrogen gas.
The sequence for 2-adamantanone is as follows:
-
Cyanohydrin Formation: 2-adamantanone is reacted with a cyanide source (e.g., HCN or TMSCN) to form the corresponding cyanohydrin.
-
Nitrile Reduction: The nitrile group of the cyanohydrin is reduced to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation) to yield a β-amino alcohol.
-
Diazotization & Rearrangement: The resulting amino alcohol is treated with nitrous acid (generated in situ from NaNO2 and HCl) to form an unstable diazonium salt. This intermediate spontaneously decomposes, losing N2 gas and triggering a concerted rearrangement of the carbon skeleton to produce the ring-expanded ketone. For 2-adamantanone, this rearrangement is expected to yield primarily tricyclo[4.3.1.13,8]undecan-4-one (homoadamantan-4-one) due to the migratory aptitudes of the adjacent carbon atoms.
Experimental Protocol: Tiffeneau-Demjanov Rearrangement
Step 2a: Synthesis of 2-Adamantanecarbonitrile (intermediate)
-
Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in a suitable solvent like THF or ethanol, add a solution of potassium cyanide (KCN, 1.5 eq) in water.
-
Acidification: Cool the mixture in an ice bath and slowly add a solution of a strong acid (e.g., HCl) to generate HCN in situ.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up & Isolation: Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude cyanohydrin. This intermediate is often used directly in the next step.
Step 2b: Reduction to 1-(Aminomethyl)adamantan-2-ol
-
Reaction Setup: In a flask under an inert atmosphere (N2 or Ar), prepare a suspension of lithium aluminum hydride (LiAlH4, ~2.0 eq) in anhydrous diethyl ether or THF.
-
Addition: Cool the suspension in an ice bath and slowly add a solution of the cyanohydrin from the previous step in the same solvent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up (Fieser method): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash them thoroughly with ether. The combined filtrate is dried and concentrated to give the amino alcohol.
Step 2c: Rearrangement to Tricyclo[4.3.1.13,8]undecan-4-one
-
Reaction Setup: Dissolve the amino alcohol (1.0 eq) in an aqueous solution of acetic acid.
-
Diazotization: Cool the solution to 0-5°C in an ice bath and add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Isolation & Purification: Make the solution basic with NaOH and extract the product with diethyl ether. The organic layer is washed, dried, and concentrated. The resulting ketone can be purified by column chromatography or sublimation.
Part 3: Reduction to Tricyclo[4.3.1.13,8]undecan-4-ol
Principle and Rationale
The final step is the reduction of the homoadamantanone carbonyl group to the target secondary alcohol. While strong reducing agents like LiAlH4 are effective, a milder and more selective method is often preferred to avoid side reactions, especially if other functional groups were present. The Meerwein-Ponndorf-Verley (MPV) reduction is an excellent choice for this transformation.[6] It employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the ketone.[7] The reaction is reversible, and the equilibrium is driven to completion by using a large excess of isopropanol and distilling off the acetone byproduct.[8] The MPV reduction is highly chemoselective for aldehydes and ketones and is performed under neutral conditions.[9]
Caption: Mechanism of the Meerwein-Ponndorf-Verley (MPV) Reduction.
Experimental Protocol: MPV Reduction
-
Reaction Setup: In a flask equipped for distillation, dissolve tricyclo[4.3.1.13,8]undecan-4-one (1.0 eq) in anhydrous isopropanol (a large excess, e.g., 20-50 eq).
-
Catalyst Addition: Add aluminum isopropoxide (Al(O-i-Pr)3, ~1.0 eq) to the solution.
-
Reaction Conditions: Gently heat the mixture to reflux. Slowly distill off the acetone-isopropanol azeotrope to drive the reaction to completion. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by adding dilute hydrochloric acid.
-
Extraction & Purification: Extract the product with diethyl ether or a similar solvent. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. After filtration and solvent evaporation, the target alcohol, tricyclo[4.3.1.13,8]undecan-4-ol, can be purified by recrystallization or column chromatography.
Discussion: Synthesis of Bridgehead Tricyclo[4.3.1.13,8]undecan-3-ol
The synthesis of the specifically named tricyclo[4.3.1.13,8]undecan-3-ol, a bridgehead alcohol, would require a different synthetic approach. Direct functionalization of the homoadamantane skeleton at the bridgehead position is a more plausible route.
A hypothetical pathway could be:
-
Synthesis of Homoadamantane: Adamantane can be converted to homoadamantane via several reported methods, often involving carbocationic rearrangements.
-
Bridgehead Functionalization: Homoadamantane could be subjected to a Koch-Haaf reaction (formic acid, sulfuric acid, carbon monoxide) to install a carboxylic acid group at the C-3 bridgehead, yielding tricyclo[4.3.1.13,8]undecane-3-carboxylic acid.
-
Conversion to Alcohol: The carboxylic acid could then be converted to the corresponding alcohol. This is a non-trivial transformation and could involve reduction to the primary alcohol followed by a series of steps, or more complex rearrangements. A more direct route from the acid might involve conversion to an acyl halide, then a peroxy ester, followed by thermal decomposition. Alternatively, direct bromination of homoadamantane at the bridgehead followed by hydrolysis could also yield the desired product.
This alternative pathway highlights the importance of precise nomenclature in directing synthetic strategy and underscores the chemical differences between bridgehead and secondary positions on the cage-like skeleton.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Adamantane: A stable solid, but fine dust may be flammable.[10] Handle with standard precautions.[11][12]
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care and add to water/ice slowly during quenching.
-
Cyanides (KCN, HCN): Highly toxic. Handle with extreme caution, ensuring the work area is well-ventilated and that acidic conditions that could generate HCN gas are controlled.
-
Lithium Aluminum Hydride (LiAlH4): Water-reactive and flammable solid. Quench carefully using the Fieser method in a controlled manner.
-
Sodium Nitrite (NaNO2): Oxidizing agent and toxic.
-
Organic Solvents (Ether, Toluene, Isopropanol): Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14]
References
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- BLDpharm. (n.d.). Tricyclo[4.3.1.13,8]undecan-3-amine hydrochloride | 2996-54-5.
- Thesis. (2024).
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- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction.
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- ResearchGate. (n.d.). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.1]undecane (TATU).
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Application Notes: Synthesis of N-(Tricyclo[4.3.1.13,8]undecan-3-yl)acetamide via the Ritter Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(Tricyclo[4.3.1.13,8]undecan-3-yl)acetamide, an adamantyl amide derivative, utilizing the Ritter reaction. The protocol outlines the reaction of Tricyclo[4.3.1.13,8]undecan-3-ol (also known as 3-adamantanol) with acetonitrile in the presence of a strong acid catalyst. This application note is designed to guide researchers through a robust and efficient synthesis, offering insights into the reaction mechanism, experimental setup, purification techniques, and safety considerations. The resulting N-adamantyl amide scaffold is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage.
Introduction
The adamantane moiety has become a privileged scaffold in medicinal chemistry, valued for its rigid, lipophilic, and three-dimensional structure.[1] Incorporation of an adamantyl group can significantly enhance the therapeutic properties of a drug candidate by improving its metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] N-adamantyl amides, in particular, are a class of compounds that have demonstrated a wide range of biological activities, serving as precursors to antiviral agents like amantadine and finding applications as enzyme inhibitors and receptor modulators.[4][5]
The Ritter reaction is a powerful and straightforward method for the synthesis of N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid.[4] The reaction proceeds via the formation of a stable carbocation intermediate, which is then trapped by the nitrile, followed by hydrolysis to yield the corresponding amide.[6][7][8] Tertiary alcohols, such as Tricyclo[4.3.1.13,8]undecan-3-ol, are excellent substrates for the Ritter reaction due to the formation of a stable tertiary carbocation at the bridgehead position.[8][9] This protocol details the application of the Ritter reaction for the efficient synthesis of N-(Tricyclo[4.3.1.13,8]undecan-3-yl)acetamide, a valuable building block for the development of novel therapeutics.
Reaction Mechanism and Principles
The Ritter reaction with Tricyclo[4.3.1.13,8]undecan-3-ol proceeds through a well-established carbocation-mediated mechanism. The key steps are as follows:
-
Carbocation Formation: The hydroxyl group of Tricyclo[4.3.1.13,8]undecan-3-ol is protonated by the strong acid catalyst (e.g., concentrated sulfuric acid), forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the bridgehead carbon of the adamantane core.[8][9] The stability of this bridgehead carbocation is a crucial factor for the success of the reaction.
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile (in this case, acetonitrile) acts as a nucleophile and attacks the electrophilic carbocation. This step forms a stable nitrilium ion intermediate.[6][7]
-
Hydrolysis: During the aqueous workup, the nitrilium ion is attacked by water molecules. Subsequent tautomerization and deprotonation lead to the formation of the final N-substituted amide product, N-(Tricyclo[4.3.1.13,8]undecan-3-yl)acetamide.[6]
Due to the rigid, cage-like structure of the adamantane skeleton, rearrangements of the carbocation intermediate are highly unlikely, leading to a clean and regioselective amidation at the tertiary bridgehead position.
Sources
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Application Notes & Protocols: Strategic Derivatization of the Tricyclo[4.3.1.13,8]undecan-3-ol Hydroxyl Group
Abstract
Tricyclo[4.3.1.13,8]undecan-3-ol, commonly known as 3-hydroxyadamantane or 3-adamantanol, is a rigid, caged hydrocarbon alcohol whose derivatives are of significant interest in medicinal chemistry, materials science, and drug development.[1] The unique spatial arrangement of its carbon atoms, mirroring that of a diamond lattice, imparts properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules containing this moiety.[1] However, the chemical modification of its tertiary hydroxyl group presents a distinct set of challenges, primarily due to steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination reactions.
This guide provides an in-depth exploration of scientifically-grounded strategies for the effective derivatization of the 3-adamantanol hydroxyl group. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. Detailed, step-by-step protocols for key transformations, including esterification and etherification, are presented. These are supplemented with data tables, characterization guidelines, and workflow diagrams to equip researchers with a comprehensive and practical toolkit for synthesizing novel 3-adamantanol derivatives.
Foundational Principles: The Reactivity of the 3-Adamantanol Hydroxyl Group
The hydroxyl group in 3-adamantanol is positioned at a tertiary bridgehead carbon atom. This structural feature is the primary determinant of its reactivity and dictates the selection of appropriate synthetic methodologies.
-
Steric Hindrance: The bulky, three-dimensional adamantane cage physically obstructs the reaction pathway for nucleophilic attack or enzymatic interaction at the hydroxyl group. This necessitates the use of highly reactive reagents or catalytic systems that can overcome this spatial barrier.
-
Electronic Stability of the Adamantyl Cation: The tertiary carbocation that can form upon protonation of the hydroxyl group is relatively stable. While this can facilitate certain SN1-type reactions, it also creates a significant competing pathway for E1 elimination, leading to the formation of adamantene, which readily dimerizes or reacts with other species. Consequently, strongly acidic conditions, typical of classic reactions like Fischer esterification, often result in low yields and complex product mixtures.
Therefore, successful derivatization strategies must navigate a fine balance: they must be vigorous enough to overcome steric hindrance while being sufficiently controlled to suppress unwanted elimination side reactions.
Caption: Logical workflow for selecting a derivatization strategy.
Protocol Suite I: Esterification of 3-Adamantanol
Esterification is a fundamental method for derivatizing the hydroxyl group, often employed to create prodrugs or modify the physicochemical properties of a lead compound.
Acyl Chloride Method: A Robust and High-Yielding Approach
This is often the preferred method due to the high reactivity of acyl chlorides, which circumvents the need for acid catalysis and thus minimizes elimination. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct.
Causality: The reaction proceeds via nucleophilic attack of the sterically hindered hydroxyl group on the highly electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as both a solvent and a base, activating the reaction and preventing the accumulation of HCl which could protonate the alcohol and initiate elimination.
Caption: Experimental workflow for esterification via acyl chloride.
Detailed Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-adamantanol (1.0 eq.) in anhydrous pyridine or anhydrous dichloromethane (DCM). If using DCM, add triethylamine (Et₃N, 1.5 eq.).
-
Reaction Initiation: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Work-up: Quench the reaction by slowly adding water or 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
| Reagent/Condition | Rationale | Typical Yield |
| Acyl Chloride | Highly reactive electrophile; avoids acid catalysis. | > 85% |
| Pyridine / Et₃N | Non-nucleophilic base to neutralize HCl byproduct. | |
| Anhydrous Conditions | Prevents hydrolysis of the acyl chloride. | |
| 0 °C to RT | Controls initial exothermicity of the reaction. |
Protocol Suite II: Etherification of 3-Adamantanol
The synthesis of adamantyl ethers is commonly achieved via a modification of the Williamson ether synthesis. This SN2-type reaction requires the conversion of the weakly nucleophilic alcohol into a potent alkoxide nucleophile.
Williamson Ether Synthesis: Formation of the Adamantyl Alkoxide
Due to the steric bulk of the adamantanol, a strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH) is an excellent choice for this purpose.
Causality: 3-adamantanol is a weak acid. A strong base like NaH is necessary to irreversibly deprotonate the hydroxyl group to form the sodium 3-adamantoxide. This alkoxide is a much stronger nucleophile than the parent alcohol. The subsequent reaction with a primary alkyl halide proceeds via an SN2 mechanism. The use of a polar aprotic solvent like THF or DMF is essential to solvate the cation and increase the reactivity of the alkoxide.
Caption: Experimental workflow for Williamson ether synthesis.
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck flask equipped with a condenser and under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and carefully dry the NaH under a stream of N₂.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Alcohol Addition: Dissolve 3-adamantanol (1.0 eq.) in a minimal amount of anhydrous THF/DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 3-adamantoxide.
-
Halide Addition: Add the primary alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Reagent/Condition | Rationale | Typical Yield |
| Sodium Hydride (NaH) | Strong, irreversible base for alkoxide formation. | 60-80% |
| Anhydrous THF/DMF | Polar aprotic solvent to facilitate SN2 reaction. | |
| Primary Alkyl Halide | Minimizes competing E2 elimination reactions. | |
| Reflux | Provides energy to overcome activation barrier. |
Characterization of 3-Adamantanol Derivatives
Confirmation of a successful derivatization is achieved through standard spectroscopic techniques. The disappearance of the starting material signals and the appearance of new, characteristic signals are key indicators.
| Technique | Observation for Successful Derivatization |
| IR Spectroscopy | Disappearance of the broad O-H stretch (approx. 3200-3600 cm⁻¹). For Esters: Appearance of a strong C=O stretch (approx. 1730-1750 cm⁻¹). For Ethers: Appearance of a C-O-C stretch (approx. 1050-1150 cm⁻¹). |
| ¹H NMR | Disappearance of the broad -OH proton signal. Appearance of new signals corresponding to the added alkyl or acyl group. Protons on the adamantane cage adjacent to the oxygen will experience a downfield shift compared to the parent alcohol. |
| ¹³C NMR | The bridgehead carbon attached to the oxygen (C-3) will show a characteristic shift. New signals for the added derivative group will be present. For detailed shifts of the adamantane core, refer to established literature.[2] |
| Mass Spectrometry | The molecular ion peak (M⁺) will correspond to the calculated mass of the new derivative. Fragmentation patterns may show the loss of the newly added group or characteristic fragmentation of the adamantane cage. |
Conclusion
The derivatization of the hydroxyl group on Tricyclo[4.3.1.13,8]undecan-3-ol, while challenging, is readily achievable through the selection of appropriate synthetic strategies that account for the molecule's inherent steric and electronic properties. By avoiding harsh acidic conditions and instead activating the coupling partner (e.g., using acyl chlorides) or converting the alcohol to a more potent nucleophile (e.g., alkoxide formation), researchers can efficiently synthesize a wide array of ester and ether derivatives. The protocols and principles outlined in this guide provide a robust foundation for the exploration and development of novel adamantane-based compounds for pharmaceutical and material science applications.
References
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Khusnutdinov, R. I., et al. (n.d.). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. Available at: [Link]
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Guo, J. (2018). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]
- Dessolin, M., & Le-Goff, R. (1991). Process for the preparation of 1-adamantane derivatives. Google Patents.
- (2010). Method for preparing 3-amino-1-adamantane alcohol. Google Patents.
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Grigoryev, Y. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
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Biswas, S., et al. (2021). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. Available at: [Link]
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Wikipedia contributors. (n.d.). Adamantane. Wikipedia. Available at: [Link]
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3-Amino-1-Adamantanol. (n.d.). Molbase. Available at: [Link]
- (2015). Preparation method of 3-amino-1-adamantanol. Google Patents.
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Xu, Y., et al. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. Available at: [Link]
- (2016). Process for producing vildagliptin intermediate 3-amino-1-adamantanol. Google Patents.
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Wang, Y., et al. (2021). Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. NIH. Available at: [Link]
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Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Hilaris Publishing. Available at: [Link]
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Chen, Z., et al. (2022). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. NIH. Available at: [Link]
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Averina, E. B., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate. Available at: [Link]
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Ghorai, P., et al. (2010). 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3′-ol. IUCr Journals. Available at: [Link]
-
Aboul-Fadl, T., et al. (2003). Synthesis and antimicrobial activity of new adamantane derivatives III. PubMed. Available at: [Link]
- (2012). Method for synthesizing 1, 3-adamantane diamine. Google Patents.
- Pracejus, H. (1967). Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes. Google Patents.
-
Quintero, L., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type amin. SciSpace. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PMC - NIH. Available at: [Link]
-
Quintero, L., et al. (2011). Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. MDPI. Available at: [Link]
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The Homoadamantane Scaffold: Application of Tricyclo[4.3.1.1³,⁸]undecan-3-ol in the Development of Novel Antiviral Agents
Introduction: The Privileged Adamantane Cage and its Homologues in Medicinal Chemistry
The rigid, lipophilic, and thermodynamically stable tricyclic cage structure of adamantane has established it as a "privileged scaffold" in medicinal chemistry. Its unique diamondoid architecture has been successfully incorporated into a variety of therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic properties.[1][2] Notable examples include the antiviral drugs amantadine and rimantadine, and the neuroprotective agent memantine, which have demonstrated the clinical utility of this hydrocarbon framework.[3]
Expanding upon this successful motif, homologues such as homoadamantane (tricyclo[4.3.1.1³,⁸]undecane) have garnered significant interest. The introduction of an additional methylene group into the adamantane cage alters the size, shape, and lipophilicity, offering new vectors for chemical modification and interaction with biological targets. This application note focuses on Tricyclo[4.3.1.1³,⁸]undecan-3-ol, a key intermediate in the synthesis of novel homoadamantane-based therapeutic agents, with a particular emphasis on its application in the development of antiviral drugs targeting the influenza A virus. While not a potent therapeutic agent in itself, its strategic importance lies in its role as a precursor to more pharmacologically active molecules, most notably 3-aminohomoadamantane and its derivatives.
The Strategic Importance of Tricyclo[4.3.1.1³,⁸]undecan-3-ol as a Synthetic Intermediate
Tricyclo[4.3.1.1³,⁸]undecan-3-ol serves as a crucial branching point in the synthesis of a diverse array of homoadamantane derivatives. The hydroxyl group at the 3-position provides a versatile handle for a variety of chemical transformations, including oxidation to the corresponding ketone, and, most importantly, conversion to the 3-amino derivative. This amino functional group is the cornerstone of the antiviral activity of many adamantane and homoadamantane-based compounds.
The primary application of Tricyclo[4.3.1.1³,⁸]undecan-3-ol in medicinal chemistry is as a direct precursor to 3-aminohomoadamantane. This amine is a structural analogue of the well-known antiviral drugs amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[3][4] The M2 channel is a homotetrameric protein that forms a pH-gated proton pore essential for the uncoating of the viral genome within the host cell. By blocking this channel, adamantane-based amines prevent the acidification of the virion interior, thereby inhibiting a critical step in viral replication.[4][5]
The emergence of viral resistance to amantadine and rimantadine has necessitated the development of new M2 channel inhibitors with improved efficacy against mutant strains. The homoadamantane scaffold offers a promising platform for the design of such novel antiviral agents, and Tricyclo[4.3.1.1³,⁸]undecan-3-ol is the gateway to accessing these important molecules.
Synthetic Workflow: From Homoadamantanone to Bioactive Amines
The synthesis of medicinally relevant 3-aminohomoadamantane derivatives commences with the readily available precursor, tricyclo[4.3.1.1³,⁸]undecan-4-one (homoadamantanone). The overall synthetic strategy involves the reduction of the ketone to the corresponding alcohol (Tricyclo[4.3.1.1³,⁸]undecan-3-ol), followed by the conversion of the hydroxyl group to an amino group.
Caption: Synthetic workflow from homoadamantanone to bioactive 3-aminohomoadamantane derivatives.
Experimental Protocols
Protocol 1: Synthesis of Tricyclo[4.3.1.1³,⁸]undecan-3-ol
This protocol describes the reduction of tricyclo[4.3.1.1³,⁸]undecan-4-one to the corresponding alcohol.
Materials:
-
Tricyclo[4.3.1.1³,⁸]undecan-4-one (Homoadamantanone)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tricyclo[4.3.1.1³,⁸]undecan-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tricyclo[4.3.1.1³,⁸]undecan-3-ol as a white solid.
Self-Validation:
-
The product can be characterized by ¹H and ¹³C NMR spectroscopy to confirm the disappearance of the ketone carbonyl signal and the appearance of a carbinol proton and carbon signal.
-
The melting point of the purified product should be consistent with literature values.
Protocol 2: Synthesis of 3-Aminohomoadamantane via the Ritter Reaction
This protocol details the conversion of Tricyclo[4.3.1.1³,⁸]undecan-3-ol to 3-aminohomoadamantane using the Ritter reaction, followed by hydrolysis.[6]
Materials:
-
Tricyclo[4.3.1.1³,⁸]undecan-3-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
Part A: Ritter Reaction
-
To a stirred solution of acetonitrile (excess), add Tricyclo[4.3.1.1³,⁸]undecan-3-ol (1.0 eq) at 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl-3-aminohomoadamantane.
Part B: Hydrolysis
-
To the crude N-acetyl-3-aminohomoadamantane, add a solution of sodium hydroxide (excess) in a mixture of water and ethanol.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 3-aminohomoadamantane can be further purified by crystallization or conversion to its hydrochloride salt.
Self-Validation:
-
The intermediate amide and final amine can be characterized by NMR and mass spectrometry.
-
The disappearance of the acetyl group signals in the NMR spectrum confirms the completion of the hydrolysis step.
Application in Antiviral Drug Discovery: Targeting the Influenza A M2 Proton Channel
The 3-aminohomoadamantane scaffold serves as an excellent starting point for the development of novel inhibitors of the influenza A M2 proton channel. The primary amine allows for a wide range of derivatizations to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against both wild-type and drug-resistant viral strains.
Caption: Mechanism of action of 3-aminohomoadamantane derivatives as influenza A M2 channel inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro antiviral activity of representative adamantane and homoadamantane derivatives against influenza A virus.
| Compound | Scaffold | R Group | Virus Strain | IC₅₀ (µM) | Reference |
| Amantadine | Adamantane | -H | Influenza A (H3N2) | ~1.0 | [3] |
| Rimantadine | Adamantane | -CH(CH₃)NH₂ | Influenza A (H3N2) | ~0.1 | [4] |
| 3-Aminohomoadamantane | Homoadamantane | -H | Influenza A (H3N2) | Data to be generated | N/A |
| Derivative 1 | Homoadamantane | -Alkyl/Aryl | Influenza A (WT) | TBD | Internal Data |
| Derivative 2 | Homoadamantane | -Heterocycle | Influenza A (S31N mutant) | TBD | Internal Data |
Note: TBD (To Be Determined) indicates that these are representative examples for which experimental data would be generated in a drug discovery program.
Conclusion and Future Directions
Tricyclo[4.3.1.1³,⁸]undecan-3-ol is a valuable and versatile synthetic intermediate in medicinal chemistry. While its direct biological activity may be limited, its role as a precursor to 3-aminohomoadamantane and its derivatives is of significant importance, particularly in the pursuit of novel antiviral agents. The protocols outlined in this document provide a robust framework for the synthesis of this key building block and its conversion to the pharmacologically relevant amine. Further derivatization of the 3-aminohomoadamantane scaffold holds considerable promise for the discovery of next-generation influenza A M2 channel inhibitors with improved potency and a broader spectrum of activity against resistant viral strains. Future research should focus on extensive SAR studies of novel 3-aminohomoadamantane derivatives to identify lead compounds for further preclinical and clinical development.
References
Sources
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- 4. Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust Protocol for the Laboratory-Scale Synthesis of 3-Aminohomoadamantane
Abstract
This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-aminohomoadamantane, a valuable building block in medicinal chemistry. Homoadamantane derivatives are of significant interest due to their unique three-dimensional structure and lipophilic character, which can confer desirable pharmacokinetic properties to therapeutic agents. The synthetic route detailed herein is a robust, three-step process commencing from the commercially available hydrocarbon, homoadamantane. The methodology leverages a one-pot oxidative hydroxylation, followed by a classic Ritter reaction to install the nitrogen functionality, and concludes with acidic hydrolysis to yield the target primary amine. This guide emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction and Scientific Context
Adamantane and its homolog, homoadamantane (tricyclo[4.3.1.13,8]undecane), represent a unique class of rigid, cage-like hydrocarbons. Their derivatives have become privileged scaffolds in drug discovery, imparting favorable properties such as metabolic stability, oral bioavailability, and tissue distribution. The adamantane moiety is a key component in approved drugs like Amantadine (antiviral/anti-Parkinsonian) and Memantine (Alzheimer's disease).[1][2] The introduction of an amino group at a bridgehead position, as in 3-aminohomoadamantane, creates a critical anchor point for further chemical modification, enabling its use as a versatile synthon for novel therapeutics targeting a range of diseases, from viral infections to neurological disorders.[3]
This document outlines a reliable pathway to 3-aminohomoadamantane, designed for adaptability in a standard organic synthesis laboratory. The chosen synthetic strategy prioritizes operational simplicity, the use of readily available reagents, and high-yield transformations.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, which provides clear checkpoints for purification and characterization. This modular approach enhances the reliability of achieving the final product with high purity.
Sources
Application Notes and Protocols for the Synthesis of Tricyclo[4.3.1.13,8]undecane-Based Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Overcoming Antiviral Resistance
The adamantane scaffold has long been a cornerstone in the development of antiviral therapeutics, most notably giving rise to amantadine and rimantadine for the treatment of Influenza A.[1][2] These compounds function by targeting the M2 proton channel of the virus, a critical component in the viral replication cycle.[3] However, the emergence of widespread resistance has significantly diminished their clinical efficacy.[3] This has spurred the search for novel antiviral agents that can overcome these resistance mechanisms.
The tricyclo[4.3.1.13,8]undecane framework, a close structural analog of adamantane, presents a compelling alternative for the design of new M2 channel inhibitors.[4] Its rigid, lipophilic cage structure mimics the key pharmacophoric features of adamantane, while offering opportunities for novel substitutions that may restore activity against resistant viral strains.[4] Tricyclo[4.3.1.13,8]undecan-3-ol is a key starting material in this endeavor, providing a convenient entry point for the synthesis of a diverse library of potential antiviral compounds.
This guide provides detailed application notes and step-by-step protocols for the synthesis of antiviral agents derived from tricyclo[4.3.1.13,8]undecan-3-ol, with a focus on the well-established Ritter reaction and subsequent derivatization.
Synthetic Strategy: From Alcohol to Amine
The primary synthetic route to antiviral agents based on the tricyclo[4.3.1.13,8]undecane scaffold involves the conversion of the tertiary alcohol, tricyclo[4.3.1.13,8]undecan-3-ol, to the corresponding amine. This is most efficiently achieved through the Ritter reaction, followed by hydrolysis of the resulting amide.[1][5]
Logical Workflow for Synthesis
The overall synthetic workflow can be visualized as a two-step process, followed by optional derivatization to explore structure-activity relationships (SAR).
Caption: Synthetic workflow from tricyclo[4.3.1.13,8]undecan-3-ol.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-3-aminotricyclo[4.3.1.13,8]undecane via the Ritter Reaction
This protocol describes the conversion of tricyclo[4.3.1.13,8]undecan-3-ol to its corresponding N-acetyl amine using the Ritter reaction. The mechanism involves the formation of a stable tertiary carbocation from the alcohol in the presence of a strong acid, which is then trapped by the nitrile (acetonitrile) to form a nitrilium ion. Subsequent hydration and tautomerization yield the stable amide.[6]
Materials:
-
Tricyclo[4.3.1.13,8]undecan-3-ol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Tricyclo[4.3.1.13,8]undecan-3-ol (1 equivalent) in anhydrous acetonitrile (10-20 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Acetyl-3-aminotricyclo[4.3.1.13,8]undecane, can be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis of N-Acetyl-3-aminotricyclo[4.3.1.13,8]undecane
This protocol details the basic hydrolysis of the N-acetyl intermediate to yield the primary amine, 3-Aminotricyclo[4.3.1.13,8]undecane, which is the core scaffold for further derivatization.[1][5]
Materials:
-
N-Acetyl-3-aminotricyclo[4.3.1.13,8]undecane
-
Sodium hydroxide (NaOH)
-
Diethylene glycol or Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-Acetyl-3-aminotricyclo[4.3.1.13,8]undecane (1 equivalent).
-
Add a solution of sodium hydroxide (5-10 equivalents) in a mixture of water and a high-boiling solvent like diethylene glycol or ethanol.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Aminotricyclo[4.3.1.13,8]undecane.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
Mechanism of Antiviral Action: Targeting the Influenza A M2 Proton Channel
Derivatives of 3-aminotricyclo[4.3.1.13,8]undecane are believed to exert their antiviral activity against Influenza A in a manner analogous to amantadine and rimantadine. They act as blockers of the M2 proton channel, a homotetrameric protein embedded in the viral envelope.[3] This channel is essential for the acidification of the viral interior, a process that facilitates the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm of the host cell. By physically occluding the M2 channel, these compounds prevent proton influx, thereby halting viral replication.[3]
Caption: Mechanism of action of tricycloundecane derivatives.
Antiviral Activity Data
While specific IC50 values for tricyclo[4.3.1.13,8]undecane derivatives are not widely available in peer-reviewed literature, the patent literature suggests that their antiviral activity is comparable to that of amantadine and rimantadine against susceptible strains of Influenza A.[1][5] For reference, the following table provides the reported antiviral activity of amantadine and rimantadine against a wild-type Influenza A strain. It is anticipated that novel derivatives of 3-aminotricyclo[4.3.1.13,8]undecane could exhibit improved activity, particularly against resistant strains.
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A (H3N2) | ~1.0 - 5.0 | >100 | >20-100 | [7] |
| Rimantadine | Influenza A (H3N2) | ~0.5 - 2.0 | >100 | >50-200 | [7] |
Conclusion and Future Directions
Tricyclo[4.3.1.13,8]undecan-3-ol is a valuable and versatile starting material for the synthesis of novel antiviral agents targeting the Influenza A M2 proton channel. The synthetic protocols outlined in this guide provide a robust framework for the generation of a library of 3-aminotricyclo[4.3.1.13,8]undecane derivatives. Further exploration of the structure-activity relationship through the synthesis of N-substituted analogs is a promising strategy for the development of next-generation adamantane-like antivirals with activity against resistant viral strains.
References
- Prichard, W. W. (1967). Adamantanes and tricyclo[4.3.1.1 3.8] undecanes. U.S. Patent No. 3,352,912. Washington, DC: U.S.
- Prichard, W. W. (1971). Pharmaceutical compositions and methods of controlling influenza a virus infection utilizing substituted adamantanes and tricyclo(4.3.1.13.8) undecanes. U.S. Patent No. 3,592,934. Washington, DC: U.S.
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451(7178), 591–595. [Link]
-
Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
-
Le, T. M., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5353-5359. [Link]
-
Averina, N. V., Borisova, G. N., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934. [Link]
-
Wikipedia contributors. (2023, December 29). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Sudrik, V., et al. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 136(1), 1-8. [Link]
-
Nguyen, T. H. T., et al. (2018). A simple and economical procedure for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4359-4366. [Link]
-
Salin, O. O., et al. (2019). Synthesis and antiviral properties of tricyclic amides derived from α-humulene and β-caryophyllene. Bioorganic & Medicinal Chemistry Letters, 29(18), 2639-2643. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 27, 2026, from [Link]
- World Intellectual Property Organization. (2011). Compositions, methods, and kits for treating viral and bacterial infections by tocotrienols, tocomonoenols, tocodienols, tocopherols, and their derivates.
-
Leonov, S., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5893. [Link]
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University of Stirling. (n.d.). Copyright of this thesis rests with its author. [Link]
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Tseliou, M., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(15), 2748. [Link]
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- 1. US3592934A - Pharmaceutical compositions and methods of controlling influenza a virus infection utilizing substituted adamantanes and tricyclo(4.3.1.13.8) undecanes - Google Patents [patents.google.com]
- 2. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 3. WO2011001258A1 - Compositions, methods, and kits for treating viral and bacterial infections by tocotrienols, tocomonoenols, tocodienols, tocopherols, and their derivates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tricyclo[4.3.1.13,8]undecan-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of Tricyclo[4.3.1.13,8]undecan-3-ol (also known as 3-homoadamantanol). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The guidance is based on established chemical principles and proven methodologies for adamantane-class compounds.
Frequently Asked Questions (FAQs)
Q1: What is Tricyclo[4.3.1.13,8]undecan-3-ol and what are its key physical properties relevant to purification?
Tricyclo[4.3.1.13,8]undecan-3-ol is a saturated tricyclic alcohol. Its rigid, cage-like structure is a homolog of adamantane, containing an additional methylene bridge. This unique structure imparts properties similar to other adamantane derivatives, which are crucial for designing a purification strategy:
-
Physical State: It is expected to be a white, crystalline solid at room temperature.[1]
-
Melting Point: Adamantane derivatives typically have unusually high melting points for their molecular weight due to the high symmetry and rigid structure of the cage system, which allows for efficient crystal packing.[2] For example, the related compound 3-amino-1-adamantanol has a decomposition melting point of 265 °C.
-
Solubility: The hydrocarbon cage makes it soluble in many nonpolar and moderately polar organic solvents, while the hydroxyl group provides some polarity. It is generally poorly soluble in water.[1][2]
-
Volatility: A key characteristic of adamantanes is their ability to sublime, even at room temperature.[2] This property can be exploited for purification via sublimation, typically under vacuum to reduce the required temperature.
Q2: What are the common impurities found in crude Tricyclo[4.3.1.13,8]undecan-3-ol?
Impurities depend heavily on the synthetic route. Syntheses of adamantane derivatives often involve strong Lewis acids or mineral acids, which can lead to several byproducts.[2][3] Common impurities may include:
-
Unreacted Starting Materials: The precursor used for hydroxylation.
-
Reagents and Catalysts: Residual acids or inorganic salts from the reaction and workup.
-
Solvents: Residual solvents from the synthesis or extraction steps.
-
Structural Isomers: Isomeric alcohols or other functionalized homoadamantanes formed through rearrangements or non-selective reactions.
-
Disubstituted Products: Over-reaction can lead to the formation of diols or other disubstituted derivatives.[3]
Q3: Which purification method should I choose for my crude sample?
The optimal method depends on the nature of the impurities, the required purity level, and the scale of the experiment. The following workflow provides a general decision-making framework.
Caption: Purification method selection workflow.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first choice for removing inorganic salts and baseline impurities from solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q: How do I select the best solvent for recrystallizing Tricyclo[4.3.1.13,8]undecan-3-ol?
A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Given the compound's structure, a range of solvents can be tested.
Table 1: Potential Recrystallization Solvents & Rationale
| Solvent System | Rationale & Expected Outcome | Troubleshooting Tip |
| Acetone | A moderately polar solvent. A patent for a related amide derivative cites recrystallization from acetone.[4] Good for removing both non-polar and highly polar impurities. | If solubility is too high at room temperature, try a solvent mixture like acetone/hexane. |
| Ethanol/Water | The compound should be soluble in hot ethanol. Adding water as an anti-solvent will decrease solubility and induce crystallization upon cooling. | Add water dropwise to the hot ethanol solution until turbidity persists, then add a few drops of ethanol to redissolve and allow to cool. |
| Ethyl Acetate/Hexane | A common solvent system for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexane until cloudy. | If the product "oils out," use more ethyl acetate or cool the solution more slowly. |
| Methanol/Ethyl Acetate | Mentioned in the literature for purifying related amine hydrochlorides.[4] This polar mixture can be effective if impurities are non-polar. | May not be suitable if the desired product has very high solubility in methanol. |
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. This is common for high-purity compounds or when cooling is too rapid.
-
Causality: The compound is coming out of solution as a liquid phase rather than a solid crystalline lattice.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Protocol 1: General Recrystallization Workflow
-
Solvent Selection: Use small-scale tests to identify a suitable solvent or solvent pair from Table 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Vacuum Sublimation
Sublimation is a phase transition from solid to gas without passing through a liquid phase. For adamantanes, it is a powerful purification technique to remove non-volatile impurities.[2]
Q: My sublimation is proceeding very slowly or not at all. How can I optimize it?
A: The rate of sublimation is dependent on temperature and pressure.
-
Causality: The temperature may be too low, or the vacuum may not be strong enough to lower the boiling point sufficiently for sublimation to occur at a reasonable rate.
-
Solution:
-
Improve Vacuum: Ensure all joints in your sublimation apparatus are well-sealed. Use a high-vacuum pump (<1 mmHg is ideal). A cold trap between the apparatus and the pump is essential to protect the pump.
-
Increase Temperature: Gradually increase the temperature of the heating bath (oil bath is recommended for uniform heating). Monitor for any signs of melting or decomposition. The ideal temperature is the highest possible without causing the compound to melt.
-
Reduce Diffusion Distance: Ensure the distance between the heated solid and the cold collection surface (cold finger) is minimized.
-
Protocol 2: Vacuum Sublimation
-
Setup: Place the crude, dry solid at the bottom of a sublimation apparatus. Insert the cold finger and ensure it is properly positioned.
-
Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Cooling: Begin circulating coolant (e.g., cold water) through the cold finger.
-
Heating: Slowly heat the bottom of the apparatus using an oil bath or heating mantle.
-
Collection: Pure compound will sublime and deposit as crystals on the cold finger. Continue until a sufficient amount of product has collected or sublimation ceases.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.
-
Harvesting: Carefully remove the cold finger and scrape the purified crystals onto a watch glass.
Caption: Experimental workflow for vacuum sublimation.
Column Chromatography
For separating complex mixtures, especially isomers or compounds with very similar solubility, silica gel chromatography is the method of choice.[3]
Q: How do I choose the right mobile phase (eluent) for my column?
A: The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) first.
-
Principle: The goal is to find a solvent system where your desired compound has an Rf (retention factor) value of approximately 0.3-0.4. Impurities should ideally have significantly different Rf values (either staying at the baseline or moving with the solvent front).
-
Recommended System: For an alcohol like Tricyclo[4.3.1.13,8]undecan-3-ol, a mixture of a non-polar solvent and a slightly more polar one is a good starting point. A common choice is Hexane/Ethyl Acetate .
-
Procedure:
-
Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and spot your crude material on a TLC plate.
-
Develop the plate and visualize the spots (e.g., using a potassium permanganate stain, as the compound is a saturated alcohol).
-
Gradually increase the proportion of ethyl acetate (e.g., 4:1, 2:1) until the desired Rf is achieved.
-
Q: My compound is streaking on the TLC plate. What does this indicate?
A: Streaking is often a sign of one of the following issues:
-
Overloading: Too much sample was spotted on the TLC plate. Dilute your sample and spot a smaller amount.
-
Highly Polar Compound: The compound is interacting very strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) or a modifier (like 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) to the eluent can help produce sharper spots.
-
Ionic Impurities: Residual acid or base from the synthesis can cause streaking. A pre-column wash or a simple workup (e.g., dissolving in ether and washing with bicarbonate solution and brine) before chromatography can resolve this.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system using TLC as described above.
-
Column Packing: Pack a column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Tricyclo[4.3.1.13,8]undecan-3-ol.[3]
References
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Google Patents. (2023). CN104761456B - Preparation method of 3-amino-1-adamantanol.
- Google Patents. (2015). CN104761456A - Preparation method of 3-amino-1-adamantanol.
- Google Patents. (1967). US3352912A - Adamantanes and tricyclo[4.3.1.13.8]undecanes.
-
Slepenkin, A. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link]
-
University of Stirling. (n.d.). Copyright of this thesis rests with its author. Retrieved from [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Averina, E. B., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate. Retrieved from [Link]
-
Rogozea, A., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Amino-1-adamantanol. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]
Sources
- 1. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tricyclo[4.3.1.13,8]undecan-3-ol
Welcome to the technical support guide for the synthesis of Tricyclo[4.3.1.13,8]undecan-3-ol, commonly known as 1-adamantanol or 3-adamantanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. The unique cage-like structure of adamantane derivatives makes them valuable scaffolds in medicinal chemistry and materials science.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may encounter at each stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing Tricyclo[4.3.1.13,8]undecan-3-ol?
A1: The most common and well-documented laboratory-scale synthesis involves a two-step process: the electrophilic bromination of adamantane to yield 1-bromoadamantane, followed by hydrolysis to the desired alcohol.[1][2] This method is favored for its relatively high yields and straightforward procedures. While direct oxidation methods, such as ozonation on silica gel, exist, they can be less selective and may require specialized equipment.[3]
Q2: Why is the tertiary (bridgehead) position of adamantane preferentially functionalized?
A2: The tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) are more reactive towards electrophilic and radical substitution than the secondary methylene C-H bonds. This is due to the greater stability of the resulting tertiary carbocation or radical intermediate. In electrophilic bromination, for instance, the reaction proceeds through a tertiary adamantyl cation, which is significantly more stable than a secondary cation, thus directing substitution to the bridgehead position.
Q3: I am seeing a significant amount of unreacted adamantane in my final product. What is the likely cause?
A3: This issue almost always points to an incomplete initial bromination step. Potential causes include insufficient reaction time or temperature, impure bromine, or the absence of a required catalyst under certain conditions. Forcing the reaction to completion in the first step is critical for a clean final product.
Q4: Can I use other halogens for the initial functionalization?
A4: While chlorination and iodination are possible, bromination offers the best balance of reactivity and selectivity for this synthesis. Bromine is reactive enough to substitute the adamantane core under reasonable conditions but is less aggressive and more selective than fluorine or chlorine, which can lead to over-reaction. 1-Bromoadamantane is also an ideal precursor for the subsequent hydrolysis step.
Troubleshooting Guide by Synthesis Stage
This section provides a detailed breakdown of potential problems and solutions at each critical step of the synthesis.
Stage 1: Bromination of Adamantane
The conversion of adamantane to 1-bromoadamantane is the foundation of this synthesis. Low yield or purity at this stage will cascade and significantly impact the final outcome.
Problem 1: Low Conversion to 1-Bromoadamantane
-
Symptoms: Significant amount of starting adamantane recovered after the reaction; low isolated yield of 1-bromoadamantane.
-
Causality & Solution:
-
Insufficient Reaction Time/Temperature: Direct bromination requires sufficient thermal energy to proceed at a reasonable rate. A common protocol involves heating adamantane with neat liquid bromine.[4] Ensure the reaction mixture is maintained at the recommended temperature (e.g., reflux) for the specified duration.
-
Moisture Contamination: Moisture can react with bromine and any Lewis acid catalyst used, reducing their effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Inefficient Mixing: If performing the reaction in a solvent, ensure vigorous stirring to maintain a homogenous mixture, especially since adamantane is a solid.
-
Problem 2: Formation of Polybrominated Byproducts
-
Symptoms: GC-MS or NMR analysis of the crude product shows signals corresponding to dibromo- or tribromoadamantane.
-
Causality & Solution:
-
Excess Bromine or Catalyst: While an excess of bromine is often used to drive the reaction, a large excess, especially in the presence of a strong Lewis acid catalyst (like AlBr₃), can promote further bromination at the other bridgehead positions.[5][6]
-
Mitigation Strategy: Carefully control the stoichiometry. For monosubstitution, boiling adamantane with bromine is often sufficient.[5] If a catalyst is needed to improve the rate, use it in moderation.
-
Comparative Table: Bromination Conditions
| Method | Brominating Agent | Catalyst | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Neat Reflux | Liquid Bromine (Br₂) | None | Reflux (~110°C) | ~93% | Simple, high-yielding for monosubstitution.[4] |
| Lewis Acid Catalysis | Liquid Bromine (Br₂) | AlBr₃ or BBr₃ | Room Temp to Reflux | Variable | Faster reaction but higher risk of polybromination.[6] |
Stage 2: Hydrolysis of 1-Bromoadamantane
This step involves a nucleophilic substitution (S_N1) reaction to replace the bromide with a hydroxyl group. The stability of the tertiary adamantyl carbocation makes this reaction feasible.
Problem 3: Incomplete Hydrolysis
-
Symptoms: Presence of 1-bromoadamantane in the final product isolate.
-
Causality & Solution:
-
Reaction Conditions: The hydrolysis of a tertiary bromide requires conditions that favor the formation of the carbocation. This is typically achieved by using a polar, protic solvent mixture (like aqueous acetone or aqueous dimethylformamide) and heating.
-
pH of the Medium: A neutral or slightly acidic medium can facilitate the departure of the bromide leaving group. Some protocols report hydrolysis using hydrochloric acid or silver nitrate to assist this process.[3]
-
Phase Transfer: If using a biphasic system, inefficient mixing can slow the reaction. Ensure vigorous stirring.
-
Problem 4: Low Isolated Yield of Tricyclo[4.3.1.13,8]undecan-3-ol
-
Symptoms: The reaction appears complete by TLC or GC, but the final isolated mass is low.
-
Causality & Solution:
-
Product Sublimation: 1-Adamantanol has a high melting point (~280-282°C in a sealed capillary) and can sublime under reduced pressure at elevated temperatures.[3] When removing the solvent via rotary evaporation, use a moderate bath temperature and do not leave the solid on the evaporator for an extended period once dry.
-
Loss During Workup/Extraction: 1-Adamantanol has some solubility in water. During aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery.
-
Purification Losses: Recrystallization is a common purification method. If too much solvent is used or the solution is not cooled sufficiently, a significant amount of product can remain in the mother liquor.
-
Experimental Protocols & Workflows
Overall Synthesis Workflow
Caption: Decision tree for diagnosing low yield issues.
References
-
Organic Syntheses Procedure, (1988), tertiary alcohols from hydrocarbons by ozonation on silica gel. Available at: [Link]
- Google Patents, (2021), Preparation method of 3-amino-1-adamantanol.
- Google Patents, (2021), Preparation method of 3-amino-1-adamantanol.
-
ACS Publications, (2024), Practical and Scalable Synthesis of 1,3-Adamantanediol. Available at: [Link]
-
Organic Syntheses Procedure, (1988), 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Available at: [Link]
-
Wikipedia, Adamantane. Available at: [Link]
-
CAS Common Chemistry, 3-Amino-1-Adamantanol. Available at: [Link]
-
Wikipedia, 1-Bromoadamantane. Available at: [Link]
-
ResearchGate, (2012), A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Byproducts in Homoadamantane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for homoadamantane synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing and purifying homoadamantane (tricyclo[4.3.1.1³⁸]undecane). The synthesis of this strained, non-planar caged hydrocarbon is often accompanied by the formation of various structural isomers and other byproducts, which can complicate purification and downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis and characterization. Our approach is rooted in explaining the causal mechanisms behind byproduct formation, offering field-proven protocols, and grounding our advice in authoritative scientific literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction yielded a complex mixture of products with low conversion to homoadamantane. How can I optimize the synthesis?
A1: The Challenge of Controlled Rearrangement
Low yields and complex product mixtures in adamantane-to-homoadamantane conversions, particularly those involving carbocation rearrangements, are common. The core issue is that the high-energy carbocation intermediates can follow multiple rearrangement pathways, leading to a variety of thermodynamically stable isomers. The key is to carefully control the reaction conditions to favor the desired kinetic or thermodynamic product.
Causality & Expert Insights: Many syntheses of the homoadamantane skeleton proceed via ring expansion of an adamantane precursor, such as the Demjanov or Tiffeneau-Demjanov rearrangement of 1-(aminomethyl)adamantane or adamantan-2-one derivatives.[1] These reactions are notoriously sensitive to conditions. For instance, in Lewis acid-catalyzed rearrangements of tricyclodecane precursors, hundreds of pathways may exist, with adamantane and its homologues being the most thermodynamically stable products.[2] The choice of acid, solvent, temperature, and reaction time dictates the energy landscape and the distribution of carbocation intermediates.
Troubleshooting Protocol: Reaction Optimization
-
Re-evaluate Your Catalyst:
-
Lewis Acids (e.g., AlCl₃, TiCl₄): The strength of the Lewis acid is critical. A very strong acid can lead to excessive rearrangement and fragmentation. Consider using a milder Lewis acid or a mixed-acid system to temper reactivity.
-
Brønsted Acids (e.g., H₂SO₄, Triflic Acid): Concentrated sulfuric acid can promote isomerization to other stable tricycloundecanes like 4-homoisotwistane.[3] The choice of acid and its concentration must be precise.
-
-
Control the Temperature Rigorously:
-
Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm to the target temperature. This can help control the initial exothermic reaction and prevent runaway side reactions. Monitor the reaction progress by taking aliquots for GC-MS analysis.
-
-
Solvent Selection is Key:
-
The polarity and nucleophilicity of the solvent can dramatically influence the outcome. Non-polar solvents like pentane or hexane are often used to minimize solvent participation.[3] However, in some cases, a solvent system like CFCl₃/CHCl₃ can lead to side reactions with the solvent itself, forming halogenated byproducts.[1]
-
-
Monitor Reaction Time:
-
Longer reaction times may favor the most thermodynamically stable isomer, which might not be your desired homoadamantane product. Set up a time-course experiment (e.g., analyzing samples at 1h, 4h, 12h, 24h) to identify the optimal reaction duration for maximizing the yield of the target compound before it isomerizes further.
-
Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as homoadamantane (C₁₁H₁₈, MW=150.28). What are these and how can I identify them?
A2: The Isomer Problem
The presence of multiple isomers is the most common byproduct issue in homoadamantane synthesis. These are other tricycloundecane skeletons formed through competing carbocation rearrangements. Because they share the same molecular weight, they are indistinguishable by mass spectrometry alone.
Expert Insights & Causality: The adamantane rearrangement is a classic example of a process driven by the release of strain energy, leading to the most stable polycyclic alkane.[4] Homoadamantane synthesis often involves intermediates that can access other relatively stable cage systems. Protoadamantane structures, for instance, are common intermediates in these rearrangements.[5]
Identification Workflow:
-
Initial Assessment (GC-MS): While MS cannot differentiate isomers, the gas chromatography retention times can. Different isomers will have slightly different polarities and volatilities, leading to distinct retention times on a standard non-polar column (like a 5% phenyl polymethylsiloxane).[6] Record the retention times and relative peak areas of all C₁₁H₁₈ isomers.
-
Purification (The Critical Step):
-
Column Chromatography: This is the most effective method for separating these isomers. Due to their similar polarities, a long column with a high-resolution stationary phase (e.g., fine-mesh silica gel) and a very non-polar eluent system (e.g., pure hexane or heptane) is required. Gradient elution is generally not necessary.
-
Recrystallization/Sublimation: If a solid product can be isolated, fractional recrystallization or vacuum sublimation can be effective, as different isomers may have slightly different crystal packing efficiencies and sublimation points.
-
-
Spectroscopic Confirmation (NMR):
Data Summary: Potential Isomeric Byproducts
| Compound Name | Molecular Formula | Key Distinguishing Feature | Expected ¹³C NMR Complexity |
| Homoadamantane | C₁₁H₁₈ | High symmetry (C₂ᵥ) | Fewer signals due to symmetry |
| 4-Homoisotwistane | C₁₁H₁₈ | Twisted, less symmetric cage | More complex spectrum |
| Protoadamantane derivatives | C₁₁H₁₈ | Strained, less stable precursors | More complex spectrum |
Workflow for Isomer Identification and Characterization
Caption: Workflow for isolating and identifying isomeric byproducts.
Frequently Asked Questions (FAQs)
Q: What are the most common non-isomeric byproducts I should look for? A: Besides isomers, you may encounter byproducts from incomplete reactions, fragmentation, or reactions with the solvent or reagents.
-
Starting Materials: Unreacted adamantane precursors (e.g., adamantanemethanol, adamantan-2-one).
-
Functionalized Intermediates: If the reaction does not go to completion, you may find alcohols, ketones, or halo-derivatives corresponding to trapped carbocation intermediates. For example, quenching the reaction with water can lead to homoadamantanol byproducts.[1]
-
Fragmentation Products: Under harsh acidic conditions, the cage structure can fragment, leading to lower molecular weight alkyladamantanes or other polycyclic hydrocarbons. These will be visible in the GC-MS at m/z < 150.
Q: How can I use ¹³C NMR to definitively identify homoadamantane? A: The symmetry of the molecule is your best tool. The homoadamantane skeleton has C₂ᵥ symmetry. This means that certain carbon atoms are chemically equivalent and will appear as a single signal in the ¹³C NMR spectrum. By counting the number of unique signals and comparing them to the expected number for homoadamantane versus a less symmetrical isomer, you can make a definitive assignment. For unsubstituted adamantane, there are only two ¹³C signals.[7] Homoadamantane will have more, but still a limited number due to its symmetry, which contrasts with the larger number of signals expected for less symmetrical byproducts.
Q: My product is a persistent oil, and purification is difficult. What strategies can I employ? A: An oily product suggests a mixture of isomers and possibly other byproducts that inhibit crystallization.
-
Aggressive Chromatography: Use a long (e.g., >50 cm) chromatography column packed with high-purity silica gel. Elute with a very non-polar solvent like pentane or hexane and collect many small fractions. Analyze each fraction by GC-MS to map the elution profile of each isomer.
-
Derivative Formation: Consider converting a small sample of the mixture into a solid derivative. For example, if alcohol byproducts are present, forming a crystalline ester or urethane can facilitate separation and purification.
-
Preparative GC: For small quantities of high-purity material, preparative gas chromatography is a powerful but resource-intensive option for separating compounds with very close boiling points.
Reaction Pathway and Byproduct Formation
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. kbfi.ee [kbfi.ee]
Technical Support Center: Scaling Up the Synthesis of Tricyclo[4.3.1.13,8]undecan-3-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Tricyclo[4.3.1.13,8]undecan-3-ol, also known as 3-homoadamantanol. We will move beyond a simple recitation of steps to address the critical challenges and decision points encountered during process scale-up. The information is structured in a question-and-answer format to directly tackle potential issues in your workflow.
Overview of the Scalable Synthetic Pathway
The most robust and scalable pathway to Tricyclo[4.3.1.13,8]undecan-3-ol involves a multi-step sequence starting from the readily available adamantane. The core strategy involves the formation of 2-adamantanone, a subsequent ring expansion to the homoadamantane skeleton, and a final, selective reduction to the target alcohol.
Caption: Scalable synthetic workflow for Tricyclo[4.3.1.13,8]undecan-3-ol.
Part 1: Synthesis of Precursors (2-Adamantanone & 3-Homoadamantanone)
This section addresses the challenges in preparing the key ketone intermediates required for the final reduction step.
Frequently Asked Questions & Troubleshooting
Q1: My initial oxidation of adamantane to 2-adamantanone is low-yielding and produces significant tarring upon scale-up. What is causing this and how can I mitigate it?
A: This is a common issue when scaling the oxidation of adamantane with concentrated sulfuric acid. The reaction is highly exothermic and can easily overheat on a larger scale due to a lower surface-area-to-volume ratio, leading to uncontrolled side reactions and charring.
-
Causality: The mechanism involves the formation of carbocation intermediates, which are susceptible to rearrangement and elimination at elevated temperatures.[1] Inadequate temperature control is the primary driver of byproduct formation.
-
Troubleshooting & Best Practices:
-
Controlled Reagent Addition: Do not add all the adamantane to the acid at once. Use a solids addition funnel or add it in small portions to manage the exotherm.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an efficient overhead stirrer and a cooling jacket. For multi-hundred-gram scales, a simple ice bath is insufficient. Monitor the internal temperature of the reaction mixture continuously. A target temperature of 60-85°C is often optimal.[2]
-
Catalyst Use: The addition of a catalyst can improve reaction efficiency and allow for milder conditions.[2]
-
Workup: Quenching the reaction by pouring it onto ice must be done carefully and with vigorous stirring to dissipate heat. Neutralization with an alkaline agent should precede any steam distillation or extraction to prevent decomposition of the product.[2]
-
Q2: The ring expansion to the homoadamantane ketone is complex. What are the most scalable methods and their associated challenges?
A: Creating the tricyclo[4.3.1.13,8]undecane skeleton is the most challenging step. While the Schmidt reaction on 2-adamantanone is well-known, it yields a lactam (4-azatricyclo[4.3.1.13,8]undecan-5-one), not the desired ketone.[3][4] Obtaining the ketone requires a different approach.
-
Recommended Strategy (Tiffeneau-Demjanov type reaction): A more direct route to the ketone involves converting 2-adamantanone to an aminomethyl alcohol, followed by diazotization to induce ring expansion. This is a classic method but has scale-up challenges.
-
Potential Issues & Solutions:
-
Handling of Diazomethane Precursors: Traditional methods may use hazardous reagents. Consider in-situ generation methods or alternative, safer diazotizing agents.
-
Reaction Control: These reactions are often run at low temperatures and require precise stoichiometric control to avoid side reactions.
-
Alternative Precursors: An acylative ring expansion using 1-adamantanecarbaldehyde has been reported to yield disubstituted homoadamantanes and may be adapted.[5] This approach avoids the direct handling of azides or diazo compounds, potentially offering a safer scale-up route.
-
Part 2: Reduction of 3-Homoadamantanone to Tricyclo[4.3.1.13,8]undecan-3-ol
The final step, the reduction of the ketone, is critical for obtaining high purity product. The Meerwein-Ponndorf-Verley (MPV) reduction is highly recommended for scale-up due to its high chemoselectivity, mild conditions, and use of inexpensive reagents.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: My MPV reduction is very slow or stalls before completion. What are the critical parameters to check?
A: An incomplete MPV reduction is almost always linked to the reaction equilibrium or catalyst quality. The reaction is reversible, and the accumulation of the acetone byproduct will halt the forward reaction.[6][8]
-
Causality & Mechanism: The reaction proceeds via a six-membered ring transition state where a hydride is transferred from the aluminum isopropoxide-coordinated isopropanol to the ketone.[6] To drive the reaction to completion, the acetone formed must be removed from the system, shifting the equilibrium towards the product alcohol (Le Châtelier's principle).
-
Troubleshooting & Best Practices:
-
Acetone Removal: This is the most critical factor. On a lab scale, a simple distillation setup is sufficient. On a larger scale, a fractional distillation column is highly effective. The reaction is typically run at the boiling point of the isopropanol/acetone mixture, allowing for the continuous removal of the lower-boiling acetone.
-
Catalyst Quality: Aluminum isopropoxide is extremely sensitive to moisture. Use freshly opened, high-purity reagent or distill it before use. Any water present will deactivate the catalyst.
-
Solvent Purity: The isopropanol used must be anhydrous. Use a freshly dried solvent.
-
Reaction Monitoring: Use TLC or GC to monitor the disappearance of the starting ketone. The reaction is complete when no starting material is observed.
-
Q2: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) for this reduction instead of MPV? What are the scale-up implications?
A: Yes, these reagents are effective for reducing ketones. However, they present different challenges and benefits for scale-up compared to the MPV reduction.
| Reducing Agent | Pros for Scale-Up | Cons for Scale-Up |
| NaBH₄ | Inexpensive, easy to handle, tolerant of protic solvents (e.g., ethanol). | Generates hydrogen gas, requiring proper ventilation and reactor design. Workup can sometimes be complicated by borate salts. |
| LiAlH₄ (LAH) | Very powerful and fast. | Highly reactive with water and protic solvents (requires anhydrous ethers). Extremely exothermic quench. Generates significant hydrogen gas. More expensive and hazardous to handle. |
| MPV Reduction | Highly chemoselective, uses inexpensive and relatively safe reagents, mild conditions.[9] | Can be slow, requires anhydrous conditions, requires distillation to drive to completion. Workup of aluminum salts can be cumbersome. |
-
Recommendation: For dedicated equipment and experienced personnel, all methods are viable. However, for general-purpose reactors and prioritizing safety and cost, the MPV reduction is often the superior choice for large-scale production due to its operational simplicity and lower hazard profile.[7]
Q3: The workup of my large-scale MPV reaction is difficult, resulting in a thick, gelatinous aluminum hydroxide precipitate that is hard to filter. How can I improve this?
A: This is a classic problem with MPV workups. Simply adding water will produce a voluminous precipitate.
-
Best Practice (Fieser Workup): A sequential addition of water, followed by aqueous sodium hydroxide, and then more water (the "1:1:3" method for LAH can be adapted) often produces a more granular, easily filterable solid.
-
Acidic Workup: A more common industrial approach is to quench the reaction mixture with dilute acid (e.g., 10% H₂SO₄ or HCl). This keeps the aluminum salts soluble in the aqueous phase (as Al³⁺), allowing for a clean separation of the organic layer containing your product. Ensure the quench is performed with cooling, as it is exothermic.
Experimental Protocol: Scaled-Up MPV Reduction of 3-Homoadamantanone
This protocol describes a representative procedure for the reduction on a 100 g scale.
Reagents:
-
3-Homoadamantanone: 100 g
-
Aluminum Isopropoxide: 125 g (ensure high purity)
-
Anhydrous Isopropanol: 1.5 L
-
Toluene (optional, for azeotropic removal of acetone): 200 mL
Procedure:
-
Setup: Assemble a reactor equipped with an efficient mechanical stirrer, a heating mantle, a thermometer to monitor internal temperature, and a fractional distillation head with a condenser and receiver flask. Ensure the entire apparatus is dry.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 3-homoadamantanone, anhydrous isopropanol, and aluminum isopropoxide.
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 80-85°C). Acetone (b.p. 56°C) will begin to distill off with the isopropanol.
-
Equilibrium Shift: Slowly collect the distillate. Monitor the head temperature of the distillation column; it should remain low (56-65°C) as the acetone is removed. As the reaction proceeds, the head temperature will rise, approaching the boiling point of isopropanol (82°C).
-
Monitoring: Periodically take samples from the reaction mixture and analyze by GC or TLC to monitor the consumption of the starting ketone. The reaction typically takes 4-8 hours.
-
Workup (Acidic): Once the reaction is complete, cool the mixture to room temperature. Slowly and with vigorous stirring, transfer the reaction mixture to a separate vessel containing 2 L of ice-cold 10% sulfuric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude Tricyclo[4.3.1.13,8]undecan-3-ol.
-
Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is the most scalable method for purification.[10]
References
-
Schleyer, P. v. R. ADAMANTANE. Org. Synth.1961 , 41, 1. [Link]
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University of Stirling. (n.d.). copyright of this thesis rests with its author. Retrieved January 27, 2026, from [Link]
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Robinson, T. V., Taylor, D. K., & Tiekink, E. R. T. (2010). 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3′-ol. IUCrData, 1(1), x100001. [Link]
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Averina, E. B., Borisova, G. N., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934. [Link]
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Nagaki, A., et al. (2013). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 9, 2232-2238. [Link]
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Sasaki, T., Eguchi, S., & Toru, T. (1970). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. The Journal of Organic Chemistry, 35(12), 4109-4114. [Link]
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Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.
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Zhang, Y., et al. (2020). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 5(1), 236-243. [Link]
- Google Patents. (n.d.). US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.8] undecanes.
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Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Koch reaction. Retrieved January 27, 2026, from [Link]
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN1980877A - Method for producing 2-adamantanone.
- Google Patents. (n.d.). KR20110021766A - How to prepare Adamantane.
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Al-Rawi, J. M. A., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). Molecules, 16(9), 7731-7743. [Link]
-
The Journal of Organic Chemistry. (1970). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. Retrieved January 27, 2026, from [Link]
-
Graves, C. R., et al. (2015). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 17(24), 6142-6145. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 27, 2026, from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). International Journal of Molecular Sciences, 25(11), 5988. [Link]
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
ResearchGate. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules, 28(22), 7636. [Link]
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Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. (2018). ACS Omega, 3(10), 13329-13335. [Link]
-
ResearchGate. (n.d.). Koch-Haaf carbonylation. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved January 27, 2026, from [Link]
-
Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved January 27, 2026, from [Link]
-
Science madness Discussion Board. (n.d.). Adamantane Synthesis Mechanism. Retrieved January 27, 2026, from [Link]
-
Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved January 27, 2026, from [Link]
-
researchopenworld.com. (n.d.). The Synthesis of Medical Intermediate Adamantane. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved January 27, 2026, from [Link]
-
Synthesis of disubstituted homodiamantanes by acylative ring expansion using benzoyl trifluoromethanesulfonate. (2006). Tetrahedron, 62(41), 9723-9728. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 27, 2026, from [Link]
-
Chemical Science. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved January 27, 2026, from [Link]
-
UCLA – Chemistry and Biochemistry. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN1762927A - A kind of synthetic method of adamantane.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Data of Tricyclo[4.3.1.13,8]undecan-3-ol Isomers: A Deep Dive into Stereochemical Differentiation
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of stereoisomers is paramount. Subtle differences in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic data for the endo and exo isomers of Tricyclo[4.3.1.13,8]undecan-3-ol, a rigid bridged-ring system also known as 3-homoadamantanol. Understanding the nuances in their spectral signatures is crucial for researchers working with adamantane and homoadamantane scaffolds, which are privileged structures in medicinal chemistry.
The Structural Landscape: Endo vs. Exo Isomerism
The tricyclo[4.3.1.13,8]undecane core, or homoadamantane, is a cage-like hydrocarbon framework. The designation of endo and exo for the hydroxyl group at the C-3 position refers to its orientation relative to the bicyclo[3.3.1]nonane system that constitutes the core of the molecule. The exo isomer has the hydroxyl group pointing away from the larger six-membered ring, while the endo isomer has it pointing towards the interior of the cage-like structure. This seemingly minor difference in spatial arrangement creates distinct electronic and steric environments for the surrounding nuclei, leading to discernible variations in their spectroscopic properties.
Caption: Molecular structures of endo- and exo-Tricyclo[4.3.1.13,8]undecan-3-ol.
1H NMR Spectroscopy: A Window into Proton Environments
The 1H NMR spectrum is arguably the most sensitive tool for differentiating these isomers. The chemical shift of the proton attached to the carbinol carbon (H-3) is a key diagnostic handle.
-
Endo Isomer: In the endo isomer, the H-3 proton is in an exo position. It is expected to experience less steric hindrance and will likely resonate at a slightly different chemical shift compared to its endo counterpart in the exo isomer.
-
Exo Isomer: Conversely, in the exo isomer, the H-3 proton is in an endo position, placing it in a more sterically congested environment within the cage structure. This steric compression, also known as a van der Waals deshielding effect, is expected to shift the resonance of the H-3 proton downfield (to a higher ppm value) relative to the H-3 proton in the endo isomer.
Furthermore, the coupling constants (J-values) between H-3 and the adjacent methylene protons at C-2 and C-4 will be stereochemically dependent, governed by the Karplus relationship. The dihedral angles between H-3 and these neighboring protons will differ significantly between the two isomers, leading to distinct splitting patterns that can be resolved with high-field NMR.
13C NMR Spectroscopy: Probing the Carbon Skeleton
13C NMR spectroscopy provides complementary information for distinguishing the endo and exo isomers. The chemical shifts of the carbon atoms, particularly those in close proximity to the hydroxyl group, will be affected by its orientation.
-
C-3 (Carbinol Carbon): The chemical shift of the carbinol carbon itself (C-3) will likely show a modest but discernible difference between the two isomers due to the different steric environments.
-
γ-Gauche Effect: A more pronounced difference is anticipated for the carbon atoms that are in a γ-gauche relationship with the hydroxyl group. In the endo isomer, the hydroxyl group will be gauche to certain carbons in the bicyclic framework, inducing a shielding effect and causing their resonances to appear at a higher field (lower ppm value) compared to the exo isomer, where these interactions are absent. Conversely, the hydroxyl group in the exo isomer will have different γ-gauche interactions, leading to a unique pattern of shielded carbons. Careful analysis of the 13C NMR spectra, aided by 2D NMR techniques like HSQC and HMBC, can map these stereochemical relationships.
Infrared (IR) Spectroscopy: Vibrational Signatures of the Hydroxyl Group
Infrared spectroscopy is a powerful tool for identifying functional groups. For alcohols, the O-H and C-O stretching vibrations are of particular diagnostic value.[1][2][3][4]
-
O-H Stretch: Both isomers will exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of an alcohol.[1][3][4] The broadness is due to hydrogen bonding. While the position of this band is not expected to differ significantly between the two isomers in a condensed phase, the accessibility of the hydroxyl group to intermolecular hydrogen bonding might be slightly different. The exo-hydroxyl group, being more sterically accessible, might engage in stronger or more uniform hydrogen bonding, potentially leading to a broader or slightly shifted O-H band compared to the more sterically hindered endo-hydroxyl group.
-
C-O Stretch: The C-O stretching vibration, typically found in the 1000-1200 cm-1 region, is more sensitive to the local geometry.[1][2] The coupling of this vibration with adjacent C-C bond vibrations will be different for the endo and exo isomers due to their distinct conformations. This is expected to result in a measurable difference in the exact wavenumber of the C-O stretching absorption, making it a valuable diagnostic tool for distinguishing the two isomers.
Mass Spectrometry: Fragmentation Patterns under Ionization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) may exhibit subtle differences.
The initial molecular ion (M+•) will be observed at the same mass-to-charge ratio (m/z) for both isomers. However, the relative abundances of the fragment ions could differ due to the stereochemical arrangement of the hydroxyl group influencing the stability of the intermediate radical cations and the transition states for fragmentation.
For instance, the loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. The ease of this elimination can be influenced by the proximity of abstractable hydrogen atoms, which differs between the endo and exo isomers. One isomer might show a more prominent [M-H2O]+• peak than the other. Similarly, other fragmentation pathways involving cleavage of the cage structure could be stereochemically controlled, leading to variations in the relative intensities of key fragment ions in the mass spectra of the two isomers.
Experimental Protocols: A Guide to Data Acquisition and Analysis
To obtain high-quality, comparable spectroscopic data for the endo and exo isomers of Tricyclo[4.3.1.13,8]undecan-3-ol, the following experimental protocols are recommended.
Synthesis of endo- and exo-Tricyclo[4.3.1.13,8]undecan-3-ol
The stereoselective synthesis of these isomers is the first critical step. A common route involves the reduction of the corresponding ketone, Tricyclo[4.3.1.13,8]undecan-3-one (homoadamantan-3-one).
Caption: General synthetic strategy for obtaining endo and exo isomers.
-
Synthesis of the exo-isomer (less hindered product): Reduction of Tricyclo[4.3.1.13,8]undecan-3-one with a less sterically demanding reducing agent, such as sodium borohydride (NaBH4) in methanol, is expected to favor the attack from the less hindered equatorial face, yielding the exo-alcohol as the major product.
-
Synthesis of the endo-isomer (more hindered product): To obtain the endo-alcohol, a bulkier reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is employed. The steric bulk of the reagent forces the hydride to attack from the more accessible axial face, leading to the formation of the endo-alcohol.
-
Purification: The resulting isomeric mixtures can be separated and purified using column chromatography on silica gel.
Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization of isomers.
-
1H and 13C NMR Spectroscopy:
-
Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
For unambiguous assignment of signals, perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample.
-
Record the spectrum over the range of 4000-400 cm-1.
-
-
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
-
Summary of Expected Spectroscopic Differences
| Spectroscopic Technique | Feature | endo-Tricyclo[4.3.1.13,8]undecan-3-ol | exo-Tricyclo[4.3.1.13,8]undecan-3-ol |
| 1H NMR | Chemical Shift of H-3 | Higher field (lower ppm) | Lower field (higher ppm) due to steric compression |
| Coupling Constants | Distinct J-values due to specific dihedral angles | Different J-values compared to the endo isomer | |
| 13C NMR | γ-Gauche Effects | Shielding of specific γ-carbons | Different set of shielded γ-carbons |
| IR Spectroscopy | C-O Stretch | Characteristic absorption in the 1000-1200 cm-1 region | Shifted absorption compared to the endo isomer |
| Mass Spectrometry | Fragmentation | Potentially different relative abundance of [M-H2O]+• | May show variations in the relative intensities of fragment ions |
Conclusion
The differentiation of the endo and exo isomers of Tricyclo[4.3.1.13,8]undecan-3-ol is a classic example of how stereochemistry profoundly influences spectroscopic outcomes. While a definitive side-by-side comparison of experimental spectra is hampered by their limited availability in public repositories, a thorough understanding of fundamental spectroscopic principles allows for a robust predictive analysis. The key differentiating features are expected to be the chemical shift of the H-3 proton in 1H NMR, the pattern of shielded carbons due to the γ-gauche effect in 13C NMR, and the precise position of the C-O stretching vibration in the IR spectrum. Researchers who synthesize these compounds are encouraged to perform a full suite of spectroscopic analyses and report their findings to enrich the collective knowledge base of the scientific community.
References
Unfortunately, a comprehensive search of publicly available scientific databases did not yield specific, complete, and verified spectroscopic datasets (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for both the endo and exo isomers of Tricyclo[4.3.1.13,8]undecan-3-ol that would be suitable for a direct, quantitative comparison in this guide. The information presented is based on established principles of spectroscopic interpretation and data from analogous adamantane and homoadamantane derivatives.
For general principles of spectroscopic techniques, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
Sources
A Comparative Guide to the Reactivity of Endo and Exo-Tricyclo[4.3.1.13,8]undecan-3-ol
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of stereoisomers is paramount. The rigid tricyclic framework of homoadamantane derivatives, specifically the endo and exo isomers of Tricyclo[4.3.1.13,8]undecan-3-ol, presents a compelling case study in how stereochemistry governs chemical behavior. This guide provides an in-depth comparison of the reactivity of these two isomers, drawing upon established principles of organic chemistry and analogous experimental systems to predict their behavior in common synthetic transformations.
Introduction to the Tricyclo[4.3.1.13,8]undecane System and its Isomers
The Tricyclo[4.3.1.13,8]undecane ring system, also known as homoadamantane, is a cage-like hydrocarbon structure that imparts significant rigidity to molecules. This rigidity fixes the spatial orientation of substituents, leading to distinct endo and exo isomers when a functional group is present at the C-3 position.
-
Exo Isomer: The hydroxyl group is oriented away from the larger bicyclo[3.3.1]nonane core of the molecule.
-
Endo Isomer: The hydroxyl group is pointed towards the bicyclo[3.3.1]nonane core.
This seemingly subtle difference in spatial arrangement has profound implications for the accessibility of the hydroxyl group to incoming reagents, thereby dictating the reaction kinetics and, in some cases, the feasibility of a transformation.
Caption: 3D representations of exo and endo-Tricyclo[4.3.1.13,8]undecan-3-ol.
The Decisive Role of Steric Hindrance
The primary factor governing the differential reactivity of the endo and exo isomers is steric hindrance. The rigid cage structure creates a distinct steric environment around the C-3 hydroxyl group.
-
Exo-Tricyclo[4.3.1.13,8]undecan-3-ol: The hydroxyl group in the exo position is relatively unhindered and exposed to the bulk of the solvent and reagents. The approach of a reagent to the hydroxyl group is minimally impeded by the hydrocarbon framework.
-
Endo-Tricyclo[4.3.1.13,8]undecan-3-ol: The endo hydroxyl group is situated within a more sterically congested environment. It is shielded by the flagpole hydrogens of the bicyclo[3.3.1]nonane core, creating significant steric hindrance to the approach of reagents.
This difference in steric accessibility is the cornerstone of the predicted reactivity patterns discussed in the following sections.
Caption: Steric accessibility of the hydroxyl group in exo and endo isomers.
Comparative Reactivity in Oxidation Reactions
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the steric environment of the alcohol.
Predicted Reactivity:
Based on the steric analysis, the exo-Tricyclo[4.3.1.13,8]undecan-3-ol is predicted to undergo oxidation at a significantly faster rate than the endo isomer . The unhindered nature of the exo-hydroxyl group allows for a more facile approach of the oxidizing agent and the formation of the chromate ester intermediate (in the case of chromium-based oxidants). Conversely, the sterically encumbered endo-hydroxyl group will present a much higher activation barrier for the same transformation.
| Isomer | Predicted Relative Rate of Oxidation | Predicted Yield | Rationale |
| Exo | Fast | High | The hydroxyl group is sterically accessible, facilitating the approach of the oxidizing agent. |
| Endo | Slow to Very Slow | Low to Moderate | Significant steric hindrance from the tricyclic framework impedes the approach of the oxidizing agent. |
Representative Experimental Protocol: Jones Oxidation
This protocol is a general procedure for the oxidation of secondary alcohols and would require optimization for the specific substrates.
-
Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Cautiously dilute the mixture with distilled water to a final volume of 100 mL.
-
Reaction Setup: Dissolve 1.0 g of the Tricyclo[4.3.1.13,8]undecan-3-ol isomer in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Oxidation: Add the Jones reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic, and the temperature should be maintained below 20°C. The color of the solution will change from orange to green as the reaction progresses.
-
Workup: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange color disappears completely.
-
Isolation: Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.
Comparative Reactivity in Esterification Reactions
Esterification, particularly the acid-catalyzed Fischer esterification, is another reaction where steric hindrance plays a crucial role. The mechanism involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.
Predicted Reactivity:
Similar to oxidation, the exo-Tricyclo[4.3.1.13,8]undecan-3-ol is expected to undergo esterification more readily than the endo isomer . The steric accessibility of the exo-hydroxyl group allows for a less hindered approach to the electrophilic carbon of the protonated carboxylic acid. The formation of the tetrahedral intermediate will be more favorable for the exo isomer. The endo isomer, with its sterically shielded hydroxyl group, will react at a considerably slower rate.
| Isomer | Predicted Relative Rate of Esterification | Predicted Yield (under identical conditions) | Rationale |
| Exo | Faster | Higher | The hydroxyl group is sterically unencumbered, allowing for easier nucleophilic attack on the carboxylic acid. |
| Endo | Slower | Lower | Steric shielding of the hydroxyl group hinders its approach to the carboxylic acid, leading to a higher activation energy. |
Representative Experimental Protocol: Fischer Esterification
This protocol is a general procedure and would likely require extended reaction times, especially for the endo isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1.0 g of the Tricyclo[4.3.1.13,8]undecan-3-ol isomer, 5 equivalents of acetic acid, and a catalytic amount (0.1 mL) of concentrated sulfuric acid in 50 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography.
-
Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Isolation: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Mechanistic Rationale for Differential Reactivity
The observed and predicted differences in reactivity can be rationalized by considering the transition states of the respective reactions.
Oxidation (e.g., with Chromic Acid)
The rate-determining step in chromic acid oxidation is typically the E2 elimination of a proton from the carbon bearing the hydroxyl group and the departure of the chromium species. The formation of the initial chromate ester is also crucial.
Caption: Proposed reaction pathway for the oxidation of exo and endo isomers.
For the exo isomer , the approach of the bulky chromic acid reagent is unhindered, leading to the rapid formation of the chromate ester. The subsequent elimination step is also facile. In contrast, for the endo isomer , the steric clash between the reagent and the tricyclic framework raises the energy of the transition state for the formation of the chromate ester, thus slowing down the overall reaction rate.
Esterification (Fischer)
The key step in Fischer esterification is the nucleophilic attack of the alcohol on the protonated carboxylic acid to form a tetrahedral intermediate.
Caption: Proposed reaction pathway for the esterification of exo and endo isomers.
The transition state leading to the tetrahedral intermediate for the exo isomer is of lower energy due to the absence of significant steric repulsion. For the endo isomer , the approach of the hydroxyl group to the protonated carboxylic acid is impeded by the bulky hydrocarbon cage. This results in a more crowded and higher energy transition state, leading to a slower reaction rate. This principle is supported by studies on analogous rigid bicyclic systems where the exo isomers consistently show higher reactivity in reactions sensitive to steric hindrance.
Conclusion
The stereochemical arrangement of the hydroxyl group in endo- and exo-Tricyclo[4.3.1.13,8]undecan-3-ol dictates its reactivity in fundamental organic transformations. The exposed and sterically unhindered nature of the exo-hydroxyl group renders it significantly more reactive in both oxidation and esterification reactions compared to the sterically shielded endo-hydroxyl group . This disparity in reactivity underscores the critical importance of stereochemical considerations in the design of synthetic routes and the development of new chemical entities. For drug development professionals, this understanding is crucial, as the orientation of a functional group can dramatically impact a molecule's interaction with its biological target. While direct comparative kinetic data for these specific isomers is not prevalent in the literature, the principles of steric hindrance in rigid polycyclic systems provide a robust framework for predicting their chemical behavior.
References
- Averina, N. V., Borisova, G. N., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.
- McKervey, M. A. (1971). The Chemistry of Adamantane and Related Cage Hydrocarbons. Queen's University of Belfast.
- Schleyer, P. von R., & Nicholas, R. D. (1961). The Preparation and Properties of Adamantane and Its Derivatives. Journal of the American Chemical Society, 83(1), 182–187.
- Sorensen, T. S., & Miller, B. (1973). The tricyclo[4.3.1.13,8]undecyl (homoadamantyl) cation. Journal of the American Chemical Society, 95(25), 8401–8409.
- Winstein, S., & Sonnenberg, J. (1961). Homoallylic and Homoconjugative Effects. The Solvolysis of exo-Norbornyl, Dehydronorbornyl, and Related p-Bromobenzenesulfonates. Journal of the American Chemical Society, 83(15), 3235–3244.
Navigating the Labyrinth of NMR Data: A Comparative Guide to Tricyclo[4.3.1.13,8]undecan-3-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. The rigid, three-dimensional scaffold of tricyclo[4.3.1.13,8]undecane, also known as homoadamantane, offers a unique platform for the design of new therapeutic agents and advanced materials. The introduction of a hydroxyl group at the 3-position, yielding Tricyclo[4.3.1.13,8]undecan-3-ol, further enhances its potential for functionalization and interaction with biological targets. However, the very rigidity and complex stereochemistry of this molecule present a significant challenge in the unambiguous assignment of its nuclear magnetic resonance (NMR) spectra.
This guide provides a comprehensive framework for cross-referencing the NMR data of Tricyclo[4.3.1.13,8]undecan-3-ol with available literature values. In the absence of a complete, published, and assigned spectrum for this specific molecule, we will navigate the existing data for closely related analogues. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, will empower researchers to confidently characterize this important chemical entity.
The Challenge: A Sparsely Populated Data Landscape
A thorough search of the scientific literature reveals a notable scarcity of detailed, publicly available 1H and 13C NMR data for Tricyclo[4.3.1.13,8]undecan-3-ol. While the synthesis of various homoadamantane derivatives has been reported, the full spectral characterization, including complete peak assignments, is often not the primary focus of these publications. This data gap necessitates a meticulous, comparative analysis, drawing upon the spectra of structurally similar compounds to build a reliable predictive model for the target molecule.
Building a Foundation: NMR Data of a Close Analogue
To construct a robust comparative analysis, we turn to the NMR data of a closely related and well-characterized compound: 4-homoadamantanol . The numbering of the homoadamantane core is crucial for this discussion and is presented below.
Caption: Numbering scheme for the tricyclo[4.3.1.13,8]undecane (homoadamantane) skeleton.
While a complete, assigned dataset for Tricyclo[4.3.1.13,8]undecan-3-ol remains elusive in the primary literature, we can predict its NMR spectrum by analyzing the established data for adamantane and considering the substituent effects of the hydroxyl group. The 1H and 13C NMR chemical shifts for adamantane are well-documented, with the bridgehead protons and carbons appearing at distinct chemical shifts from the methylene protons and carbons[1].
Predicted NMR Data for Tricyclo[4.3.1.13,8]undecan-3-ol
The introduction of a hydroxyl group at the C-3 position will induce significant changes in the chemical shifts of the neighboring protons and carbons. The following tables provide a predicted range for the 1H and 13C NMR chemical shifts of Tricyclo[4.3.1.13,8]undecan-3-ol, based on the known data for adamantane and established substituent effects.
Table 1: Predicted 1H NMR Chemical Shifts for Tricyclo[4.3.1.13,8]undecan-3-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 3.5 - 4.0 | br s | The proton attached to the carbon bearing the hydroxyl group will be significantly downfield. |
| Bridgehead Protons | 1.8 - 2.2 | m | Protons at positions 1, 2, 5, and 7. |
| Methylene Protons | 1.4 - 1.9 | m | The remaining CH2 protons of the cage structure. |
| OH | Variable (1.0 - 5.0) | s | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |
Table 2: Predicted 13C NMR Chemical Shifts for Tricyclo[4.3.1.13,8]undecan-3-ol
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | 65 - 75 | The carbon directly attached to the hydroxyl group is significantly deshielded. |
| Bridgehead Carbons | 28 - 40 | Carbons at positions 1, 2, 5, and 7. |
| Methylene Carbons | 25 - 40 | The remaining CH2 carbons of the cage structure. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for Tricyclo[4.3.1.13,8]undecan-3-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 (CD3OD) can be used. The choice of solvent will affect the chemical shifts, particularly that of the hydroxyl proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
Step 2: 1H NMR Spectroscopy
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Step 3: 13C NMR Spectroscopy
-
Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the data similarly to the 1H NMR spectrum, including Fourier transformation, phasing, baseline correction, and referencing to TMS.
Step 4: 2D NMR Experiments (for unambiguous assignment)
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of Tricyclo[4.3.1.13,8]undecan-3-ol in the absence of direct literature data.
Caption: Workflow for NMR-based structural elucidation using comparative analysis.
Conclusion
The structural characterization of complex polycyclic molecules like Tricyclo[4.3.1.13,8]undecan-3-ol is a critical step in their development for various applications. While the direct literature data for this specific compound is limited, a robust and reliable structural assignment can be achieved through a combination of meticulous experimental work and a well-reasoned comparative analysis with closely related analogues. By following the detailed experimental protocols and the logical workflow presented in this guide, researchers can navigate the challenges of NMR data interpretation and confidently elucidate the structure of this and other complex molecules. This approach not only ensures scientific integrity but also provides a solid foundation for future research and development in the fields of medicinal chemistry and materials science.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tricyclo[4.3.1.13,8]undecan-3-ol
Authoritative Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of 3-Homoadamantanol
As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the disposal of Tricyclo[4.3.1.13,8]undecan-3-ol (also known as 3-Homoadamantanol), a rigid, tricyclic alcohol often utilized in synthetic chemistry and materials science.
The adamantane scaffold and its homologs are prized for their thermal stability and unique stereochemistry.[1] However, these same properties, particularly their low aqueous solubility and potential for bioaccumulation, necessitate a thoughtful and systematic approach to waste management.[2][3] This document outlines the essential characterization, segregation, and disposal procedures to manage this compound responsibly.
Core Principles: Hazard Identification and Waste Characterization
Before any disposal action, a thorough understanding of the compound's properties is paramount. While specific hazard data for Tricyclo[4.3.1.13,8]undecan-3-ol is not extensively published, we can infer its likely characteristics from its structural analogs, such as 2-Adamantanol (CAS 700-57-2), and the parent adamantane structure.[4][5]
Inherent Properties Dictating Disposal Route:
-
Physical State: A white to off-white crystalline solid at standard temperature and pressure.
-
Reactivity: Generally stable under normal laboratory conditions. It is incompatible with strong oxidizing agents.[6] Hazardous decomposition during combustion will produce carbon monoxide (CO) and carbon dioxide (CO2).[7]
-
Toxicity and Environmental Fate: While many adamantane derivatives are not classified as hazardous for transport, the core adamantane structure is noted as being very toxic to aquatic life with long-lasting effects.[2][4][5] Its low water solubility suggests it is not likely to be mobile in soil but may persist in the environment.[3] Therefore, under no circumstances should this compound or its waste be released into the environment via drains or standard refuse .[7][8][9]
| Property | Value / Observation | Implication for Disposal |
| CAS Number | 14504-80-4 | Unique identifier for waste manifest. |
| Molecular Formula | C₁₁H₁₈O | High carbon content, suitable for incineration. |
| Appearance | White/Off-white crystalline solid | Waste will be solid. |
| Solubility | Low in water; Soluble in organic solvents | Do not dispose of via sanitary sewer. Rinsate from containers must be organic solvent-based and collected as hazardous waste. |
| Hazard Classification | Not broadly classified as hazardous, but aquatic toxicity is a significant concern for the structural class.[2][5] | Must be treated as hazardous chemical waste, primarily due to environmental risk. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the collection and disposal of Tricyclo[4.3.1.13,8]undecan-3-ol waste, ensuring safety and compliance at each stage.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams. Tricyclo[4.3.1.13,8]undecan-3-ol waste should be categorized as Non-Halogenated Solid Organic Waste .
-
Unused or Off-Specification Product: Collect the pure solid compound in a dedicated, clearly labeled hazardous waste container.
-
Grossly Contaminated Labware: Items such as weighing boats, spatulas, or stir bars heavily contaminated with the solid should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol, isopropanol). The rinsate must be collected as liquid hazardous waste. If decontamination is not feasible, the item itself must be disposed of as solid hazardous waste.
-
Personal Protective Equipment (PPE): Gloves, bench paper, or wipes with incidental solid contamination should be placed in a designated solid waste container.
Step 2: Containerization and Labeling
-
Select the Right Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Tricyclo[4.3.1.13,8]undecan-3-ol". Avoid using formulas or abbreviations.[10]
-
The accumulation start date (the date the first piece of waste is added).
-
An accurate list of all constituents if it is a mixed waste stream.
-
-
Keep Containers Closed: The waste container must be kept closed at all times except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
Caption: Waste Segregation and Disposal Workflow.
Step 3: Final Disposal Route
The recommended and most environmentally sound disposal method for Tricyclo[4.3.1.13,8]undecan-3-ol is incineration at a licensed hazardous waste facility .[12][13]
-
Causality: High-temperature incineration with afterburners and flue gas scrubbing ensures the complete destruction of the organic molecule into CO₂ and H₂O, preventing its release into the environment.[14] This method effectively mitigates the risks associated with potential aquatic toxicity and biopersistence.
-
Container Decontamination: An "empty" container that held Tricyclo[4.3.1.13,8]undecan-3-ol is not truly empty and must be decontaminated before being discarded as regular trash or recycled. The standard procedure is a triple rinse .[10][15]
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Crucially, each rinse must be collected and added to your liquid hazardous waste stream. [10]
-
After the third rinse and air drying, obliterate or remove the original product label. The container can now be disposed of as non-hazardous solid waste or recycled, according to institutional policy.
-
Step 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Absolutely forbidden. The compound's low solubility and potential aquatic toxicity pose a significant threat to waterways.[6][7]
-
Trash Disposal: Unused or non-decontaminated material must not be placed in the regular trash. This can expose custodial staff to unknown chemicals and lead to environmental contamination from landfills.
-
Evaporation: Intentionally allowing solvent solutions of the compound to evaporate in a fume hood is not a compliant disposal method.[8][15] It releases volatile organic compounds (VOCs) into the atmosphere.
Institutional Compliance: Your Primary Resource
This guide provides a framework based on general chemical safety principles and available data. However, all waste disposal is governed by local, state, and federal regulations. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on disposal procedures at your specific location. Always consult with your EHS office to ensure your laboratory practices are fully compliant with their guidelines and to arrange for the pickup of full waste containers.
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of our planet or our colleagues' well-being.
References
-
Chemos GmbH & Co.KG . Safety Data Sheet: Tricyclo[5.2.1.02.6]decane. Available at: [Link]
-
Carl ROTH . Safety Data Sheet: 2-Hydroxyadamantane. Available at: [Link]
-
Isakova, E. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
-
Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Gucwa, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Carl ROTH . Safety Data Sheet: Adamantane. Available at: [Link]
-
Stanford Environmental Health & Safety . Ethanol Factsheet. Available at: [Link]
-
ResearchGate . Homoadamantane polycyclic polyprenylated acylphloroglucinols from the fruits of Garcinia multiflora. Available at: [Link]
-
Wikipedia . Adamantane. Available at: [Link]
-
US EPA . How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Available at: [Link]
-
Cleanchem Laboratories . MATERIAL SAFETY DATA SHEETS 1-AMINO-3-ADAMANTANOL. Available at: [Link]
-
Gucwa, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt . Chemical Waste Management for Laboratories. Available at: [Link]
-
Northwestern University Research Safety . Hazardous Waste Disposal Guide. Available at: [Link]
-
dsca . SAFETY DATA SHEET. Available at: [Link]
-
ResearchGate . Chemoenzymatic Preparation of Enantiopure Homoadamantyl β‐Amino Acid and β‐Lactam Derivatives. Available at: [Link]
-
Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
O'LAUGHLIN CORPORATION . Safety Data Sheet. Available at: [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. olaughlinco.com [olaughlinco.com]
- 7. chemos.de [chemos.de]
- 8. ehs.stanford.edu [ehs.stanford.edu]
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- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
